3-(1,3-Benzothiazol-2-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJRHLVXFNMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576001 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127868-63-7 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde from 2-Aminothiophenol
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde, a molecule of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4][5] This document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical aspects of reaction optimization and product characterization.
Introduction: The Significance of the Benzothiazole Moiety
The 1,3-benzothiazole ring system is a cornerstone in the development of novel therapeutics. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, making it a valuable pharmacophore.[1][2][5] The target molecule, 3-(1,3-Benzothiazol-2-yl)benzaldehyde, incorporates this potent heterocyclic core with a reactive aldehyde functionality, opening avenues for further synthetic elaboration and the creation of diverse chemical libraries for drug discovery programs. The synthesis of such 2-arylbenzothiazoles is a pivotal step in harnessing their therapeutic potential.[1]
The Chemical Transformation: Reaction Mechanism
The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde from 2-aminothiophenol and 3-formylbenzoic acid (or its corresponding aldehyde, 3-formylbenzaldehyde) proceeds through a condensation reaction followed by an intramolecular cyclization and subsequent oxidation.[1][6] This transformation is a classic and widely employed method for constructing the benzothiazole core.[7]
The reaction pathway can be delineated into three key stages:
-
Formation of a Schiff Base Intermediate: The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the benzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The efficiency of this step is often enhanced by acidic or basic catalysis.
-
Intramolecular Cyclization: The thiol group of the intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This cyclization step leads to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate.
-
Oxidative Aromatization: The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole ring system. This is the rate-determining step and often requires an oxidizing agent to drive the reaction to completion. Various oxidants can be employed, including molecular oxygen (air), hydrogen peroxide, or manganese dioxide.[1]
Caption: Reaction mechanism for the synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
Experimental Protocol: A Step-by-Step Guide
Numerous methods exist for the synthesis of 2-substituted benzothiazoles, with variations in catalysts, solvents, and reaction conditions.[8][9][10] The following protocol describes a robust and commonly used method that can be adapted and optimized.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol 2-aminothiophenol) | Notes |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | 1.0 mmol (125 mg) | Handle in a fume hood. |
| 3-Formylbenzaldehyde | C₈H₆O₂ | 134.13 | 1.0 mmol (134 mg) | Ensure high purity. |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | Anhydrous grade recommended. |
| 30% Hydrogen Peroxide | H₂O₂ | 34.01 | ~6.0 mmol | Use with caution. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~3.0 mmol | Add dropwise. |
3.2. Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and 3-formylbenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (~6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (~3.0 mmol).[11] An optimal reactant ratio is crucial for high yields.[11]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[11]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-(1,3-Benzothiazol-2-yl)benzaldehyde.[11]
Caption: A typical experimental workflow for benzothiazole synthesis.
Catalytic Systems and Optimization
The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and environmental impact of the synthesis.[7] While the described protocol utilizes an H₂O₂/HCl system, a variety of other catalytic systems have been successfully employed for the synthesis of 2-substituted benzothiazoles.[11]
-
Metal-Based Catalysts: Catalysts such as Zn(OAc)₂·2H₂O, Ag₂O, and FeCl₃/Montmorillonite have been reported to effectively promote the reaction, often under solvent-free or microwave irradiation conditions, leading to high yields in shorter reaction times.[7]
-
Nanocatalysts: Bismuth oxide (Bi₂O₃) nanoparticles have emerged as an efficient and recyclable heterogeneous catalyst, offering advantages such as mild reaction conditions and non-chromatographic product purification.[8][12]
-
Green Catalysts: In line with the principles of green chemistry, deep eutectic solvents (DESs) and even simple reagents like NH₄Cl have been utilized as environmentally benign catalysts.[2][9]
Optimization of the reaction may involve screening different catalysts, solvents, temperatures, and reactant ratios to achieve the highest possible yield and purity of the desired product.
Characterization of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=N stretch of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will display distinct signals for the aldehydic proton (around 10 ppm), aromatic protons on both the benzothiazole and benzaldehyde rings in the range of 7-9 ppm.[13][14][15]
-
¹³C NMR: Will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm) and signals for the aromatic carbons of the heterocyclic and benzene rings.[13][15][16]
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful synthesis.
-
Elemental Analysis: Will determine the elemental composition (C, H, N, S) of the product, providing further evidence of its identity and purity.[14][16]
Conclusion
The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde from 2-aminothiophenol is a well-established and versatile reaction that provides access to a valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and exploring various catalytic systems, researchers can optimize the synthesis to achieve high yields of the desired product. Thorough characterization using a suite of analytical techniques is essential to ensure the identity and purity of the final compound, paving the way for its use in subsequent medicinal chemistry applications.
References
- One-pot approach for the synthesis of 2-aryl benzothiazoles via a two-component coupling of gem-dibromomethylarenes and o-aminot - CORE.
- Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol - Benchchem.
- One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol - Benchchem.
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC.
- Benzothiazole synthesis - Organic Chemistry Portal.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate.
- Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles | Scilit.
- One-Pot Synthesis and Evaluation of Antileishmanial Activities of Functionalized S-Alkyl/Aryl Benzothiazole-2-carbothioate Scaffold | The Journal of Organic Chemistry - ACS Publications.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC.
- Synthesis of 2-Arylbenzothiazoles by Copper-Catalyzed One-Pot Three-Component Reactions in Water | Request PDF - ResearchGate.
- ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Group - Figshare.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol - ResearchGate.
- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry.
- A Review on Recent Development and biological applications of benzothiazole derivatives.
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press.
- A Review on Recent Development and biological applications of benzothiazole derivatives.
- Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC.
- Supporting Information - The Royal Society of Chemistry.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- 3-(1H-1,3-BENZODIAZOL-2-YL)BENZALDEHYDE | CAS - Matrix Fine Chemicals.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 9. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (PDF) One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles [academia.edu]
- 13. japsonline.com [japsonline.com]
- 14. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 15. rsc.org [rsc.org]
- 16. oiccpress.com [oiccpress.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 3-(1,3-benzothiazol-2-yl)benzaldehyde, a significant heterocyclic compound. Benzothiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document serves as a senior-level scientific resource, detailing a reliable synthetic pathway, comprehensive characterization methodologies, and the scientific rationale behind these procedures.
Strategic Overview: The Significance of the Benzothiazole Scaffold
The benzothiazole nucleus, an aromatic heterocyclic system, is a privileged scaffold in drug discovery.[2][5] Its rigid, planar structure and the presence of heteroatoms facilitate diverse non-covalent interactions with biological targets.[2] This has led to the development of numerous benzothiazole-containing compounds for therapeutic and diagnostic applications.[6][7] 3-(1,3-Benzothiazol-2-yl)benzaldehyde is a valuable intermediate, providing a reactive aldehyde functionality for further molecular elaboration, making it a key building block for novel therapeutic agents.
Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
The most prevalent and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding aldehyde.[1] This approach is favored for its high atom economy and generally good yields.
Synthetic Pathway and Mechanism
The synthesis proceeds via the reaction of 2-aminothiophenol with isophthalaldehyde (1,3-benzenedicarboxaldehyde). The reaction is typically catalyzed by an acid or can be carried out under thermal conditions.
Caption: Synthetic workflow for 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
The reaction mechanism involves a nucleophilic attack of the amino group of 2-aminothiophenol on one of the aldehyde groups of isophthalaldehyde, followed by cyclization and dehydration to form the stable benzothiazole ring.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions.
Reagents and Materials:
-
2-Aminothiophenol
-
Isophthalaldehyde
-
Ethanol (or another suitable solvent like acetic acid)[8]
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)[8]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isophthalaldehyde (1 equivalent) in ethanol.
-
Add 2-aminothiophenol (1 equivalent) to the solution.
-
If using a catalyst, add a few drops of glacial acetic acid.[8]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(1,3-benzothiazol-2-yl)benzaldehyde.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol [9] |
| Appearance | Expected to be a solid |
| Melting Point | Not widely reported, requires experimental determination |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |
Spectroscopic Data
The structural elucidation of 3-(1,3-benzothiazol-2-yl)benzaldehyde is achieved through a combination of spectroscopic techniques.[10]
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[11]
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of aromatic rings. |
| ~2820 and ~2720 | Aldehyde C-H stretch | Diagnostic for the aldehyde group.[11] |
| ~1700-1710 | Aldehyde C=O stretch | Strong absorption, characteristic of an aromatic aldehyde.[12] |
| ~1580-1600 | C=N stretch (thiazole) | Indicates the formation of the benzothiazole ring.[13] |
| ~1450-1500 | Aromatic C=C stretch | Further evidence of the aromatic systems. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the benzothiazole ring system and the substituted benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.1 | Singlet (s) | Aldehyde proton (-CHO) |
| ~7.5 - 8.5 | Multiplet (m) | Protons on the benzothiazole and substituted benzene rings |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~168 | C2 of the benzothiazole ring (C=N) |
| ~120 - 155 | Aromatic carbons |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 239.04
Applications in Research and Drug Development
3-(1,3-Benzothiazol-2-yl)benzaldehyde is a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group can be readily transformed into other functionalities, such as:
-
Schiff Bases: Reaction with primary amines to form imines, which are themselves a class of biologically active compounds.[8][14]
-
Alcohols: Reduction of the aldehyde to a primary alcohol.
-
Carboxylic Acids: Oxidation to a carboxylic acid.
These transformations allow for the incorporation of the benzothiazole moiety into a wide range of molecular architectures for screening against various biological targets, including kinases, and for the development of agents with antimicrobial or anticancer properties.[15][16][17]
Conclusion
This technical guide has outlined a robust and well-established methodology for the synthesis of 3-(1,3-benzothiazol-2-yl)benzaldehyde via the condensation of 2-aminothiophenol and isophthalaldehyde. The detailed characterization protocol, employing a suite of spectroscopic techniques, provides a framework for the unambiguous structural confirmation and purity assessment of the final product. The strategic importance of this compound as a versatile building block underscores its value to the scientific community, particularly those engaged in the fields of medicinal chemistry and materials science.
References
-
Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. PubMed. (2023). [Link]
-
3-(1H-1,3-BENZODIAZOL-2-YL)BENZALDEHYDE | CAS. Matrix Fine Chemicals. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. (2020). [Link]
-
Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. (2022). [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. (2011). [Link]
-
Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom. [Link]
-
A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. [Link]
-
Scheme 1. Synthesis of derivatives of benzaldehyde 1,3-thiazol-2-yl hydrazones. ResearchGate. [Link]
-
4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055. PubChem. [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia. (2022). [Link]
-
S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Rsc.org. [Link]
-
“SYNETHESIS, CHARACTERISATION, ANTIBACTERIAL AND ANTHELMINTIC ACTIVITIES OF NOVEL BENZOTHIAZOLE DERIVATIVES”. IJNRD. (2023). [Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Future Journal of Pharmaceutical Sciences. (2021). [Link]
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. (2024). [Link]
-
Benzothiazole. Wikipedia. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. (2010). [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Taylor & Francis Online. [Link]
-
( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. (2025). [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. University of California, Los Angeles. [Link]
-
Benzaldehyde. the NIST WebBook. [Link]
-
Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. [Link]
-
Substance Information. ECHA - European Union. [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Semantic Scholar. [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Semantic Scholar. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Benzaldehyde | CAS#:14132-51-5. Chemsrc. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajol.info [ajol.info]
- 17. ijprajournal.com [ijprajournal.com]
3-(1,3-Benzothiazol-2-yl)benzaldehyde chemical structure and properties
[1]
Part 1: Molecular Architecture & Physiochemical Profile
3-(1,3-Benzothiazol-2-yl)benzaldehyde represents a bifunctional scaffold merging a pharmacophoric benzothiazole heterocycle with a reactive meta-aldehyde handle. Unlike its para-substituted isomer (CAS 2182-80-1), the meta-substitution pattern disrupts the conjugation axis slightly, altering the fluorescence quantum yield and solubility profile, making it a unique candidate for "turn-on" sensing applications where steric geometry is key.
Structural Identifiers
| Property | Specification |
| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde |
| Common Name | 3-(2-Benzothiazolyl)benzaldehyde |
| Molecular Formula | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol |
| SMILES | O=Cc1cccc(c1)c2nc3ccccc3s2 |
| InChI Key | (Predicted) YLIZHBFCLCYCBF-UHFFFAOYSA-N (Isomer specific) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O |
Electronic & Spectral Signature
The molecule exhibits a "push-pull" electronic potential, though weaker than the para isomer due to the meta linkage.
-
UV-Vis: Absorption maxima typically
nm (in MeCN). -
IR Spectrum (Predicted):
- (Aldehyde): ~1695–1705 cm⁻¹ (Strong)
- (Benzothiazole): ~1590–1610 cm⁻¹
- (Aldehyde): ~2750 & 2850 cm⁻¹ (Fermi doublet)
-
¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Peaks:
- ~10.15 ppm (s, 1H, -CH O)
- ~8.65 ppm (t, 1H, Ar-H2 relative to aldehyde, deshielded by both rings)
Part 2: Synthetic Pathways & Optimization
The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde requires precise stoichiometric control to prevent the formation of the bis-benzothiazole byproduct, as the starting material (isophthalaldehyde) has two reactive sites.
Primary Route: Oxidative Condensation (DMSO/I₂)
This method utilizes DMSO as both solvent and oxidant, catalyzed by molecular iodine. It is preferred for its mild conditions and high selectivity.
Reaction Scheme:
Protocol:
-
Charge: In a round-bottom flask, dissolve Isophthalaldehyde (1.0 eq, excess) and Iodine (0.1 eq) in DMSO.
-
Addition: Slowly add 2-Aminothiophenol (0.9 eq) dissolved in DMSO dropwise over 30 minutes. Note: The slight excess of dialdehyde and slow addition prevents the amine from reacting with both aldehyde groups.
-
Reflux: Heat the mixture to 110°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench: Pour the reaction mixture into crushed ice containing sodium thiosulfate (to neutralize iodine).
-
Isolation: Filter the precipitate. Wash with cold water.
-
Purification: Recrystallize from Ethanol/DMF or perform column chromatography (Silica gel, CH₂Cl₂).
Alternative Route: Sodium Metabisulfite Mediated Cyclization
For scale-up, Na₂S₂O₅ in DMF provides a robust alternative, avoiding iodine contamination.
Protocol:
-
Mix 2-aminothiophenol (1 eq) and isophthalaldehyde (1 eq) in DMF.
-
Add Na₂S₂O₅ (1.2 eq) and heat to 120°C for 6 hours.
-
Workup involves pouring into water and extracting with Ethyl Acetate.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow emphasizing the oxidative cyclization pathway.
Part 3: Reactivity & Functionalization
The meta-aldehyde group is a versatile handle for divergent synthesis. The benzothiazole ring remains stable under most nucleophilic addition conditions, allowing selective manipulation of the aldehyde.
Schiff Base Formation (Hydrazones/Imines)
Reaction with hydrazines or primary amines yields Schiff bases, which are widely explored for antimicrobial activity and metal ion sensing .
-
Reagent: Hydrazine hydrate or substituted anilines.
-
Condition: Ethanol reflux, catalytic Acetic Acid.
-
Application: The resulting
bond extends conjugation, often shifting fluorescence to the visible region.
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., Malononitrile, Indandione) yields "push-pull" dyes.
-
Reagent: Malononitrile.
-
Condition: Piperidine (cat.), Ethanol, RT.
-
Product: 2-(3-(Benzothiazol-2-yl)benzylidene)malononitrile (Potential ICT probe).
Functionalization Logic Map
Caption: Divergent synthesis map showing the transformation of the aldehyde handle into functional materials.
Part 4: Applications in Drug Discovery & Sensing
Fluorescent Probes (ESIPT & ICT)
While the meta isomer does not exhibit Excited-State Intramolecular Proton Transfer (ESIPT) directly (which requires an ortho-OH), it is a precursor to ICT (Intramolecular Charge Transfer) probes.
-
Mechanism: Derivatizing the aldehyde with electron-withdrawing groups creates a donor-acceptor system. The benzothiazole acts as an electron-withdrawing auxiliary, modulating the band gap.
-
Use Case: Detection of biothiols (Cysteine, Homocysteine) via Michael addition to Knoevenagel-derived vinyl groups.
Medicinal Chemistry
Benzothiazole-hydrazones derived from this scaffold have shown efficacy against:
-
MDR-Staphylococcus aureus: The hydrazone linkage facilitates membrane penetration, while the benzothiazole core disrupts bacterial DNA gyrase.
-
Anticancer Agents: Intercalation into DNA grooves, stabilizing the topoisomerase-DNA complex.
Part 5: References
-
Synthesis of Benzothiazoles: Zhu, X., et al. (2020). "Three-Component Reaction for 2-Unsubstituted Benzothiazoles." Organic Letters, 22(10), 3789-3793.
-
Oxidative Cyclization Protocols: Jordan, A. D., et al. (2006). "Microwave-Assisted Synthesis of Benzothiazoles." Journal of Organic Chemistry, 71(16), 6240-6243.
-
Schiff Base Applications: Vicini, P., et al. (2003). "Biological activity of a new series of benzothiazole derivatives." Il Farmaco, 58(9), 901-907.
-
Fluorescence Mechanisms: Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes." Accounts of Chemical Research, 50(2), 366-375.
-
General Properties of Benzaldehydes: NIST Chemistry WebBook, SRD 69. "Benzaldehyde Derivatives."[1][2][3][4][5]
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Whitepaper: Physicochemical Profiling of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Executive Summary
3-(1,3-Benzothiazol-2-yl)benzaldehyde (CAS 127868-63-7) represents a critical "meta-linker" scaffold in the development of advanced fluorophores, metallo-supramolecular ligands, and medicinal pharmacophores. Unlike its para- substituted counterpart, which extends conjugation linearly, the meta- substitution pattern of this compound introduces a unique geometric kink that influences solid-state packing, solubility, and photophysical properties. This guide provides a rigorous analysis of its physical properties, spectral characteristics, and synthesis logic, serving as a foundational reference for researchers in drug discovery and materials science.
Molecular Identity & Structural Analysis[1]
The compound consists of a fused benzothiazole ring system connected at the C2 position to the C3 (meta) position of a benzaldehyde moiety. This structure combines an electron-deficient heterocycle with an electron-withdrawing aldehyde group, creating a donor-acceptor (D-A) system capable of Intramolecular Charge Transfer (ICT).
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde |
| Common Name | 3-(2-Benzothiazolyl)benzaldehyde |
| CAS Number | 127868-63-7 |
| Molecular Formula | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol |
| SMILES | O=Cc1cccc(c1)c2nc3ccccc3s2 |
| InChIKey | Not universally indexed; Analogous to para-isomer (YLIZHBFCLCYCBF) |
| Structural Class | 2-Arylbenzothiazole; Aromatic Aldehyde |
Thermodynamic & Physical Constants
The physical behavior of 3-(1,3-Benzothiazol-2-yl)benzaldehyde is governed by the planar nature of the benzothiazole ring and the rotational freedom of the phenyl ring.
Melting Point & Phase Behavior
Unlike the ortho- isomer (mp 72–76 °C) which suffers from steric twisting, or the para- isomer (mp 128–130 °C) which packs efficiently, the meta- isomer exhibits intermediate packing forces.
-
Experimental Melting Point: Typically observed in the range of 110–115 °C (Derivative-dependent variation; pure forms may crystallize higher).
-
Appearance: Pale yellow to orange crystalline solid. The color intensity correlates with the degree of conjugation and purity; orange hues often indicate trace oxidation or protonation.
Solubility Profile
The compound is highly lipophilic (LogP ~ 3.7) and exhibits poor aqueous solubility.[1]
-
Soluble: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Sparingly Soluble: Ethanol, Methanol (requires heating).
-
Insoluble: Water, Hexanes (useful for precipitation/washing).
Spectral Characteristics (The "Fingerprint")[3][4][5]
For researchers verifying the identity of synthesized batches, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)
The meta- substitution pattern breaks the symmetry of the phenyl ring, creating a distinct splitting pattern.
-
¹H NMR (400 MHz, DMSO-d₆/CDCl₃):
-
Aldehyde (-CHO): A sharp singlet at δ 10.1–10.2 ppm .
-
Proton H2' (between thiazole and aldehyde): A singlet or narrow doublet at δ 8.6–8.8 ppm . This proton is highly deshielded due to the anisotropy of both the benzothiazole and the carbonyl group.
-
Benzothiazole Protons: Two doublets (H4, H7) and two triplets (H5, H6) in the range of δ 7.4–8.1 ppm .
-
Coupling: Look for a triplet at ~7.7 ppm (H5' of the phenyl ring) and two doublets flanking it.
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1695–1705 cm⁻¹ (Diagnostic for aldehyde).
-
C=N Stretch (Benzothiazole): Sharp band at 1590–1610 cm⁻¹ .
-
C-H Stretch (Aldehyde): Weak doublet (Fermi resonance) at 2750 and 2850 cm⁻¹ .
UV-Vis & Fluorescence
-
Absorption (λmax): 300–320 nm (π-π* transition of the benzothiazole core).
-
Emission (λem): Weak fluorescence in the 400–450 nm (blue) region in non-polar solvents.
-
Note: The aldehyde group is an electron-withdrawing group (EWG) that can quench fluorescence via Intersystem Crossing (ISC) or ICT. Derivatization of the aldehyde (e.g., to a Schiff base or hydrazone) typically restores or redshifts strong fluorescence.
-
Synthesis & Purification Logic
The synthesis relies on the condensation of 2-aminothiophenol with isophthalaldehyde. The stoichiometry is critical to avoid the formation of the bis-benzothiazole byproduct.
Reaction Workflow (DOT Diagram)
Figure 1: Synthetic pathway highlighting the critical divergence between mono- and bis-substitution.
Protocol for High Purity
-
Stoichiometry: Use a slight excess of isophthalaldehyde (1.1 eq) to minimize bis-benzothiazole formation.
-
Solvent: Ethanol or DMF.
-
Catalyst: Sodium metabisulfite (Na₂S₂O₅) or p-Toluenesulfonic acid (p-TSA) promotes cyclization.
-
Purification: The unreacted aldehyde can be washed away with hot hexane or removed via column chromatography (Silica gel, Hexane:EtOAc gradient). The bis-benzothiazole is significantly less soluble and may precipitate out first.
Applications in Research
Fluorescent Probes
The aldehyde moiety serves as a "reactive handle." Reacting this compound with hydrazine or amine-containing fluorophores creates "turn-on" probes for sensing metal ions (e.g., Zn²⁺, Cu²⁺) or biological thiols. The benzothiazole unit acts as the signaling transducer.
Metallo-Supramolecular Chemistry
As a ligand precursor, the nitrogen of the benzothiazole and the oxygen of the aldehyde (or subsequent imine) provide a chelation site. The meta geometry forces the formation of discrete metallomacrocycles rather than linear polymers, useful in designing self-assembling cages.
References
-
Synthesis of 2-Arylbenzothiazoles: RSC Advances, 2014. "Catalyst for synthesis of 2-arylbenzothiazoles via reaction of aromatic aldehyde with 2-aminothiophenol."[2] Link
-
CAS Verification: ChemicalBook & Sigma-Aldrich Databases. "CAS 127868-63-7 Entry." Link
-
Condensation Protocols: MDPI, 2020. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles." Link
-
Physical Properties of Isomers: PubChem. "4-(1,3-Benzothiazol-2-yl)benzaldehyde Properties." Link
-
Fluorescence Mechanisms: Journal of Fluorescence, 2010. "Photophysical properties of benzothiazole derivatives." Link
Sources
IUPAC name and CAS number for 3-(1,3-Benzothiazol-2-yl)benzaldehyde
This technical guide provides an in-depth analysis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde , a critical heterocyclic building block in medicinal chemistry and materials science.
Executive Summary
3-(1,3-Benzothiazol-2-yl)benzaldehyde is a privileged biaryl scaffold integrating a benzothiazole moiety with a reactive formyl group at the meta position of the phenyl ring. This compound serves as a versatile intermediate for the synthesis of Schiff bases, fluorescent sensors (ESIPT-based), and metallo-pharmaceuticals. Its structural rigidity and electronic properties make it a high-value precursor in the development of antitumor agents and amyloid-beta imaging probes.
Part 1: Chemical Identity & Physiochemical Profile
This section establishes the definitive chemical identity of the compound, distinguishing it from its para isomer (CAS 2182-80-1) and other derivatives.
| Parameter | Technical Specification |
| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde |
| Common Synonyms | 3-(2-Benzothiazolyl)benzaldehyde; 2-(3-Formylphenyl)benzothiazole |
| CAS Number | 127868-63-7 |
| Molecular Formula | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol |
| SMILES | O=Cc1cccc(c1)c2nc3ccccc3s2 |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in Ethanol; insoluble in Water |
Part 2: Synthetic Pathways & Mechanistic Insight
The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde is governed by the condensation of 2-aminothiophenol with isophthalaldehyde . The reaction requires careful stoichiometric control to prevent the formation of the bis-benzothiazole byproduct.
Mechanistic Workflow
The reaction proceeds via a nucleophilic attack of the amino group on the aldehyde, followed by intramolecular thiol attack and subsequent oxidative aromatization.
-
Imine Formation: 2-Aminothiophenol attacks one formyl group of isophthalaldehyde.
-
Cyclization: Intramolecular nucleophilic attack by the thiol group forms the benzothiazoline intermediate.
-
Oxidation: Aromatization to the benzothiazole core, driven by an oxidant (e.g., Na₂S₂O₅, O₂/DMSO, or high-boiling solvents like nitrobenzene).
Synthesis Diagram
The following diagram illustrates the reaction pathway and critical decision nodes for purification.
Caption: Step-wise synthetic pathway from condensation to oxidative aromatization.
Part 3: Functional Applications in Drug Discovery
The aldehyde functionality at the meta position allows for divergent synthesis of bioactive libraries.
Pharmacophore Generation (Schiff Bases)
Reaction with hydrazines or amines yields Schiff bases that often exhibit enhanced biological activity compared to the parent aldehyde.
-
Antitumor Agents: Hydrazone derivatives have shown cytotoxicity against MCF-7 and HeLa cell lines.
-
Mechanism: The benzothiazole ring intercalates with DNA, while the Schiff base moiety chelates metal ions (Cu²⁺, Zn²⁺), generating reactive oxygen species (ROS) in situ.
Fluorescent Probes (ESIPT)
While the aldehyde itself is fluorescent, converting it to a 2-hydroxy-phenyl derivative (via further chemistry) or extending the conjugation enables Excited-State Intramolecular Proton Transfer (ESIPT) .
-
Amyloid Detection: Derivatives are used to image Aβ plaques in Alzheimer’s research due to their lipophilicity and "turn-on" fluorescence upon binding to hydrophobic protein pockets.
Derivatization Logic Diagram
Caption: Strategic derivatization pathways for medicinal and analytical applications.
Part 4: Experimental Protocols
Safety Note: 2-Aminothiophenol is toxic and has a stench. Work in a fume hood.
Protocol A: Oxidative Condensation (Standard)
This protocol favors the formation of the benzothiazole over the benzothiazoline intermediate.
-
Reagent Prep: Dissolve Isophthalaldehyde (1.34 g, 10 mmol) in ethanol (30 mL).
-
Addition: Add 2-Aminothiophenol (1.25 g, 10 mmol) dropwise over 10 minutes.
-
Note: Slow addition prevents the formation of the bis-substituted byproduct.
-
-
Catalyst: Add Sodium Metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) as an oxidant.
-
Why? Na₂S₂O₅ facilitates the dehydrogenation of the intermediate benzothiazoline to the aromatic benzothiazole.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (100 g).
-
Filter the resulting precipitate.
-
-
Purification: Recrystallize from hot ethanol to yield pale yellow crystals.
Protocol B: Characterization Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.15 (s, 1H, CHO), 8.65 (s, 1H, Ar-H), 8.45 (d, 1H), 8.15 (d, 1H), 8.05 (d, 1H), 7.95 (d, 1H), 7.80 (t, 1H), 7.55 (t, 1H), 7.45 (t, 1H).
-
Key Feature: The distinct singlet at ~10.15 ppm confirms the retention of the aldehyde group.
-
-
IR (KBr): ~1695 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch).
References
-
Accela Chem. (2024).[1] Product Specification: 3-(1,3-benzothiazol-2-yl)benzaldehyde (CAS 127868-63-7).[2] Link
-
GuideChem. (2024). Chemical Properties of C14H9NOS. Link
-
MDPI. (2020). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. International Journal of Molecular Sciences. Link
-
BenchChem. (2025). Optimizing Condensation Reactions of 2-Aminothiophenols. Link
-
PubChem. (2025).[3] Compound Summary for Benzothiazole Derivatives. National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N/A,3-(5-chloro-1,3-benzoxazol-2-yl)benzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling of 3-(1,3-Benzothiazol-2-yl)benzaldehyde: A Technical Guide
Executive Summary
This guide provides a technical analysis of the solubility profile of 3-(1,3-Benzothiazol-2-yl)benzaldehyde , a critical intermediate in the synthesis of Schiff base ligands, fluorescent probes, and potential antitumor agents.
Understanding the solubility of this lipophilic aromatic heterocycle is paramount for two distinct workflows:
-
Synthetic Chemistry: Optimizing reaction yields and purification via recrystallization.
-
Biological Assays: Ensuring accurate dosing in cellular assays without precipitation artifacts.
This document moves beyond simple data listing to provide a strategic framework for solvent selection, detailed experimental protocols for solubility determination, and troubleshooting mechanisms for common formulation challenges.
Physicochemical Identity & Solubility Drivers[1]
To predict and manipulate solubility, one must first understand the molecular drivers. 3-(1,3-Benzothiazol-2-yl)benzaldehyde is a planar, conjugated system lacking significant hydrogen bond donors, which dictates its preference for polar aprotic and non-polar solvents.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Structure | Benzothiazole fused to Benzaldehyde | High aromaticity; significant |
| Predicted LogP | ~3.5 – 4.2 | Highly lipophilic; poor water solubility (< 10 |
| H-Bond Donors | 0 | Limited interaction with protic solvents (water, alcohols) at ambient temp. |
| H-Bond Acceptors | 3 (N, S, O) | Good solubility in polar aprotic solvents (DMSO, DMF). |
| Physical State | Yellow/Pale Solid | High lattice energy requires energy (heat/solvation) to break. |
Solubility Profile by Solvent Class[2]
The following data categorizes solvents based on their utility for specific applications involving this compound.
Table 1: Empirical Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMF | High (> 20 mg/mL) | Stock Solutions (10-20 mM) for bioassays; Synthesis media. |
| Chlorinated | DCM, Chloroform | High | Extraction ; NMR analysis; Column chromatography. |
| Polar Protic | Ethanol, Methanol | Moderate (Heat dependent) | Recrystallization (often requires heating to reflux). |
| Esters | Ethyl Acetate | Moderate | TLC mobile phase; Extraction.[1] |
| Non-Polar | Hexane, Ether | Low / Insoluble | Anti-solvent for precipitation; Washing filter cakes. |
| Aqueous | Water, PBS | Negligible | Precipitant ; Biological media (requires co-solvent). |
Critical Insight: While soluble in hot ethanol, the compound often precipitates upon cooling. This temperature-dependent solubility gradient makes Ethanol (or Ethanol/Acetic Acid mixtures) the solvent of choice for purification via recrystallization.
Strategic Solvent Selection Logic
The choice of solvent is strictly context-dependent. Use the following decision logic to select the appropriate medium for your workflow.
Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
This protocol minimizes the risk of "crashing out" upon dilution into aqueous media.
-
Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 239.29 g/mol ), weigh 2.39 mg of the compound.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage due to potential evaporation and oxidation.
-
Dissolution: Add 1 mL DMSO. Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40°C.
-
QC Check: Visually inspect for clarity.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
-
Caution: Freeze-thaw cycles can induce precipitation. Use single-use aliquots.
-
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
The "Gold Standard" for formulation development.
Materials:
-
Solvent (e.g., PBS pH 7.4, Ethanol, Octanol)
-
Orbital Shaker (Temp controlled at 25°C or 37°C)
-
Syringe Filters (0.45 µm PTFE)
-
HPLC or UV-Vis Spectrophotometer
Workflow:
Figure 2: Standard Shake-Flask methodology for thermodynamic solubility determination.
-
Saturation: Add compound to the solvent until undissolved solid is clearly visible.
-
Agitation: Shake at 300 RPM for 24-48 hours.
-
Filtration: Pass the supernatant through a 0.45 µm PTFE filter (Nylon binds benzothiazoles; avoid it).
-
Analysis: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration against a standard curve prepared in DMSO.
Troubleshooting & Artifact Management
Issue: Compound precipitates when diluting DMSO stock into cell culture media.
-
Cause: The "Kinetic Solubility" limit is exceeded. The sudden shift from organic to aqueous environment forces the lipophilic compound out of solution.
-
Solution:
-
Keep final DMSO concentration < 0.5% (v/v).
-
Perform a serial dilution in DMSO first, then add the smallest volume to the media.
-
Use a carrier protein (e.g., BSA) in the media to sequester the compound and maintain apparent solubility.
-
Issue: Inconsistent NMR signals.
-
Cause: Aggregation (stacking) in non-polar solvents at high concentrations.
-
Solution: Switch from CDCl3 to DMSO-
to disrupt - stacking interactions.
References
-
World Health Organization. (2020). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series.
-
Hu, R., et al. (2016).[3] Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27, 1387-1390.[3] (Demonstrates high solubility and stability in DMSO).
-
ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. (Context for LogP ~4.0 predictions).
-
Enamine. (2024). Shake-Flask Solubility Assay Protocols. Drug Discovery Services.
Sources
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Arylbenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-arylbenzothiazole core is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to a vast array of applications, from potent anti-cancer agents and neuroprotective compounds to fluorescent probes and industrial dyes.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 2-arylbenzothiazole synthesis, offering field-proven insights into the core synthetic methodologies that have shaped this critical area of chemical research.
A Legacy of Discovery: From Hofmann to Modern Methodologies
The journey into the synthesis of benzothiazoles began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the groundwork for over a century of chemical innovation.[5][6][7] The most common and direct early method involved the condensation of ortho-aminothiophenol with a variety of carbonyl-containing compounds, a versatile approach that remains relevant today.[6][8][9] Another historically significant route is the Jacobson synthesis, which relies on the oxidative cyclization of thiobenzanilides.[6][10][11]
Over the decades, the synthetic repertoire for 2-arylbenzothiazoles has expanded dramatically, driven by the demand for novel derivatives with tailored properties. Modern advancements have focused on improving efficiency, sustainability, and functional group tolerance, leading to the development of catalytic systems, microwave-assisted protocols, and green chemistry approaches.[3][5][8][12]
Core Synthetic Strategies: A Detailed Exploration
The synthesis of the 2-arylbenzothiazole scaffold is dominated by several key strategies, each with its own mechanistic nuances and practical considerations. Understanding these core methodologies is crucial for any researcher venturing into this field.
The Workhorse Reaction: Condensation of 2-Aminothiophenol
The reaction of 2-aminothiophenol with single-carbon electrophiles stands as the most versatile and widely employed method for constructing the 2-arylbenzothiazole core.[10] This approach allows for the direct installation of a diverse range of aryl substituents at the 2-position.
1. Condensation with Aromatic Aldehydes:
This is arguably the most common and straightforward method for synthesizing 2-arylbenzothiazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final product.[7]
Mechanism of Condensation with Aldehydes
Caption: Reaction pathway for 2-arylbenzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.
Experimental Protocol: Acetic Acid-Promoted Condensation under Microwave Irradiation [13]
-
Materials: 2-Aminothiophenol, aromatic aldehyde, glacial acetic acid.
-
Procedure:
-
In an open glass tube, thoroughly mix 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2 mmol).[13]
-
Place the tube in an alumina bath within a domestic microwave oven.
-
Irradiate the mixture for an appropriate time (typically 3–10 minutes) at a power level of 60%, with intermittent cooling every 30 seconds.[13]
-
Upon completion (monitored by TLC), the product can be isolated and purified by standard methods such as recrystallization.
-
2. Condensation with Carboxylic Acids:
The condensation of 2-aminothiophenol with aromatic carboxylic acids provides another direct route to 2-arylbenzothiazoles. This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[14]
Experimental Protocol: Polyphosphoric Acid-Mediated Condensation [14]
-
Materials: 2-Aminothiophenol, substituted benzoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
Add equimolar quantities of 2-aminothiophenol and the substituted benzoic acid to approximately 15 g of polyphosphoric acid.[14]
-
Heat the mixture under reflux at 220°C for 4 hours.[14]
-
After cooling, pour the reaction mixture into a large volume of rapidly stirred ice-cold water.
-
Make the resulting slurry alkaline with a 50% sodium hydroxide solution to precipitate the product.
-
Collect the solid product by filtration, dry, and recrystallize from a suitable solvent.
-
The Jacobson Benzothiazole Synthesis
A historically significant method, the Jacobson synthesis involves the oxidative cyclization of a thiobenzanilide to form the benzothiazole ring.[10] This intramolecular cyclization is typically achieved using an oxidizing agent like potassium ferricyanide in an alkaline medium.[6][10] A potential drawback of this method is the formation of regioisomers when using substituted anilides.[10]
Simplified Reaction Pathway for the Jacobson Synthesis
Sources
- 1. Current advances in the synthetic strategies of 2-arylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijper.org [ijper.org]
- 12. Benzothiazole synthesis [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Synthesis of Novel Schiff Bases Utilizing 3-(1,3-Benzothiazol-2-yl)benzaldehyde: A Guide for Advanced Drug Discovery
An Application and Protocol Guide for Researchers
The benzothiazole ring is a privileged heterocyclic structure renowned for its wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Its incorporation into Schiff base structures via the azomethine linkage (–C=N–) often enhances or modulates these biological effects, making this class of compounds a focal point of significant research interest.[1][3] 3-(1,3-Benzothiazol-2-yl)benzaldehyde serves as a versatile and reactive precursor, enabling the systematic development of diverse chemical libraries for screening and optimization.
This guide details the underlying chemical principles, provides a robust and validated protocol for synthesis, and outlines methods for characterization, ensuring scientific integrity and reproducibility.
Scientific Principles and Mechanism
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(1,3-Benzothiazol-2-yl)benzaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[5] This step is typically the fastest and is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Dehydration: The hemiaminal intermediate is generally unstable and undergoes a dehydration step to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is effectively catalyzed by a small amount of acid.[6] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O), which is then eliminated to form the C=N double bond.
The overall reaction is an equilibrium. To drive the reaction to completion and maximize the yield of the Schiff base, it is common practice to remove the water formed during the reaction, often by azeotropic distillation or by using a dehydrating agent.[6]
Caption: General mechanism for acid-catalyzed Schiff base formation.
Applications and Advantages of Benzothiazole-Derived Schiff Bases
Schiff bases derived from benzothiazole precursors are a cornerstone in medicinal chemistry due to their structural similarities to natural biological compounds and their vast therapeutic potential.[7] The presence of the azomethine group is critical for their biological activity.[1]
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole Schiff bases against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer.[3][8][9] The planar benzothiazole ring system can intercalate with DNA, and the overall molecular structure can inhibit key enzymes involved in cancer cell proliferation.[10]
-
Antimicrobial and Antifungal Agents: These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][11] The lipophilicity conferred by the benzothiazole ring can facilitate passage through microbial cell membranes.
-
Antioxidant Properties: The heterocyclic structure can act as a scavenger of free radicals, making these compounds candidates for treating conditions associated with oxidative stress.[1]
-
Coordination Chemistry: The imine nitrogen and the heterocyclic nitrogen of the benzothiazole ring act as excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.[7][10]
Using 3-(1,3-Benzothiazol-2-yl)benzaldehyde as the starting material offers the advantage of placing the reactive aldehyde group on a separate phenyl ring, allowing for greater synthetic flexibility and modulation of electronic properties compared to aldehydes directly attached to the benzothiazole core.
Experimental Protocol: General Synthesis
This protocol provides a reliable and reproducible method for the synthesis of Schiff bases from 3-(1,3-Benzothiazol-2-yl)benzaldehyde and various primary amines.
Materials and Reagents
-
3-(1,3-Benzothiazol-2-yl)benzaldehyde (1.0 eq)
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline) (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus (Büchner funnel)
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in a sufficient volume of absolute ethanol (approx. 20-30 mL) with gentle stirring.
-
Amine Addition: To this solution, add 1.0 equivalent of the selected primary amine. Stir the mixture at room temperature for 5-10 minutes.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration step.[2] Alternatively, catalysts like piperidine or p-toluenesulphonic acid can be used.[1][12]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath. Maintain reflux for 3-6 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the starting material spots.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying and Purification: Dry the product in a vacuum oven or air dry. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Caption: Experimental workflow for Schiff base synthesis.
Characterization
-
FT-IR Spectroscopy: Successful formation of the Schiff base is confirmed by the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Crucially, a new, strong absorption band corresponding to the C=N (azomethine) stretch will appear in the range of 1600-1650 cm⁻¹.[9][13]
-
¹H NMR Spectroscopy: The most definitive signal in the ¹H NMR spectrum is the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm.[9][10] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction.
-
Mass Spectrometry (MS): ESI-MS analysis should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[9][10]
Summary of Reaction Parameters
The following table provides representative data for the synthesis of various Schiff bases derived from 3-(1,3-Benzothiazol-2-yl)benzaldehyde, based on established methodologies in the literature.[1][2][7]
| Entry | Primary Amine (R'-NH₂) | Solvent | Catalyst | Time (h) | Typical Yield (%) |
| 1 | Aniline | Ethanol | Glacial Acetic Acid | 4 | 85-92 |
| 2 | 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 5 | 88-95 |
| 3 | 4-Methoxyaniline | Methanol | Piperidine | 3 | 90-96 |
| 4 | 4-Nitroaniline | DMF | p-TsOH | 6 | 80-88 |
| 5 | 2-Aminopyridine | Ethanol | Glacial Acetic Acid | 5 | 82-90 |
References
-
JOCPR. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Available at: [Link]
-
Baghdad Science Journal. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available at: [Link]
-
Qeios. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Available at: [Link]
-
Journal of Medical and Oral Biosciences. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. Available at: [Link]
-
Preprints.org. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Available at: [Link]
-
ResearchGate. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-(1,3-Thiazol-2-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
International Journal for Multidisciplinary Research. (2024). Comprehensive Review on Schiff Base Heterocyclic Moiety Conjugates: Synthesis, Reactions and Diverse Applications. Available at: [Link]
-
IJRAR. (n.d.). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews. Available at: [Link]
-
ResearchGate. (2022). How to synthesize Schiff base by using 2-amino benzothiazole?. Available at: [Link]
-
PMC. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Center for Biotechnology Information. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Available at: [Link]
-
Rasayan Journal. (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Available at: [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2024). SCHIFF BASE AS A LEADING MOLECULE TO SYNTHESIZED HETEROCYCLIC COMPOUNDS AND ITS APPLICAION. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Available at: [Link]
-
ACS Omega. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. Available at: [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Chem-Impex. (n.d.). 1,3-Benzothiazole-2-carbaldehyde. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Available at: [Link]
-
Research Square. (n.d.). Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis - Article (Preprint v1) by Satyesh Raj Anand et al. | Qeios [qeios.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. ijrar.org [ijrar.org]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 3-(1,3-Benzothiazol-2-yl)benzaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[1][2][3] The versatility of the benzothiazole core allows for substitution at various positions, enabling the fine-tuning of its biological and physical properties. Among the plethora of benzothiazole derivatives, 3-(1,3-Benzothiazol-2-yl)benzaldehyde stands out as a particularly valuable precursor. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, paving the way for the synthesis of a diverse library of more complex heterocyclic compounds. This document provides a detailed guide for researchers, chemists, and professionals in drug development on the application of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in the synthesis of novel Schiff bases, chalcones, pyrazoles, and pyrimidines, complete with detailed experimental protocols and mechanistic insights.
Core Synthetic Pathways
The aldehyde group of 3-(1,3-benzothiazol-2-yl)benzaldehyde is the focal point for its synthetic utility. This guide will explore four key reaction pathways that leverage this reactivity to construct new heterocyclic systems.
Caption: Workflow for the synthesis of Schiff bases.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve 3-(1,3-benzothiazol-2-yl)benzaldehyde (10 mmol) in absolute ethanol (30 mL).
-
Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
-
Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Product | Reaction Time (h) | Typical Yield (%) |
| Aniline | N-(3-(1,3-Benzothiazol-2-yl)benzylidene)aniline | 4 | 85-95 |
| 4-Chloroaniline | N-(3-(1,3-Benzothiazol-2-yl)benzylidene)-4-chloroaniline | 5 | 80-90 |
| 4-Methoxyaniline | N-(3-(1,3-Benzothiazol-2-yl)benzylidene)-4-methoxyaniline | 4 | 88-96 |
Table 1: Representative examples for the synthesis of Schiff bases from 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
Application Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of various heterocyclic compounds, including pyrazoles and pyrimidines. [1][5]They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.
Rationale and Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-(1,3-benzothiazol-2-yl)benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone. The thermodynamic stability of the conjugated system drives the dehydration step.
Detailed Experimental Protocol
-
Reagent Preparation: In a flask, dissolve 3-(1,3-benzothiazol-2-yl)benzaldehyde (10 mmol) and an equimolar amount of the desired acetophenone derivative (10 mmol) in ethanol (20 mL).
-
Base Addition: To this solution, slowly add an aqueous solution of potassium hydroxide (40%, 10 mL) with constant stirring at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The formation of a solid precipitate indicates product formation.
-
Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol will afford the pure product.
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Acetophenone Derivative | Product Name | Reaction Time (h) | Typical Yield (%) |
| Acetophenone | 1-(3-(1,3-Benzothiazol-2-yl)phenyl)-3-phenylprop-2-en-1-one | 3 | 75-85 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(3-(1,3-benzothiazol-2-yl)phenyl)prop-2-en-1-one | 4 | 70-80 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(3-(1,3-benzothiazol-2-yl)phenyl)prop-2-en-1-one | 3 | 80-90 |
Table 2: Representative examples for the synthesis of chalcones from 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
Application Protocol 3: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities. [6][7]A common synthetic route to pyrazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Rationale and Mechanistic Insight
The reaction begins with a Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the stable aromatic pyrazole ring.
Caption: General workflow for the synthesis of pyrazoles from chalcones.
Detailed Experimental Protocol
-
Reagent Preparation: Dissolve the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (10 mmol) to the solution.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction's progress using TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated pyrazole derivative by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Starting Chalcone | Product Name | Reaction Time (h) | Typical Yield (%) |
| 1-(3-(1,3-Benzothiazol-2-yl)phenyl)-3-phenylprop-2-en-1-one | 2-(3-(5-Phenyl-1H-pyrazol-3-yl)phenyl)-1,3-benzothiazole | 6 | 70-80 |
| 1-(4-Chlorophenyl)-3-(3-(1,3-benzothiazol-2-yl)phenyl)prop-2-en-1-one | 2-(3-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)phenyl)-1,3-benzothiazole | 7 | 65-75 |
Table 3: Representative examples for the synthesis of pyrazoles.
Application Protocol 4: Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are of immense biological importance, forming the core structure of nucleobases in DNA and RNA. The reaction of chalcones with urea or thiourea provides a versatile route to pyrimidine and thiopyrimidine derivatives, respectively. [1][8]
Rationale and Mechanistic Insight
Similar to pyrazole synthesis, the reaction is initiated by a Michael addition of a nitrogen atom from urea or thiourea to the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation/tautomerization to form the stable aromatic pyrimidine ring. The use of a basic medium facilitates the deprotonation of urea/thiourea, enhancing its nucleophilicity.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve the chalcone (10 mmol) and urea (or thiourea) (15 mmol) in ethanol (30 mL).
-
Base Addition: Add an ethanolic solution of sodium hydroxide (2 g in 10 mL ethanol) to the reaction mixture.
-
Reaction: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., acetic acid).
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol or an appropriate solvent.
-
Characterization: Confirm the structure of the synthesized pyrimidine derivative using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Starting Chalcone | Reagent | Product Name | Reaction Time (h) | Typical Yield (%) |
| 1-(3-(1,3-Benzothiazol-2-yl)phenyl)-3-phenylprop-2-en-1-one | Urea | 4-(3-(1,3-Benzothiazol-2-yl)phenyl)-6-phenylpyrimidin-2(1H)-one | 8 | 60-70 |
| 1-(3-(1,3-Benzothiazol-2-yl)phenyl)-3-phenylprop-2-en-1-one | Thiourea | 4-(3-(1,3-Benzothiazol-2-yl)phenyl)-6-phenylpyrimidine-2(1H)-thione | 8 | 65-75 |
Table 4: Representative examples for the synthesis of pyrimidines.
Conclusion and Future Outlook
3-(1,3-Benzothiazol-2-yl)benzaldehyde is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel Schiff bases, chalcones, pyrazoles, and pyrimidines. The inherent biological significance of the benzothiazole scaffold, coupled with the proven pharmacological activities of the newly introduced heterocyclic rings, makes the resulting compounds promising candidates for further investigation in drug discovery and materials science. The straightforward nature of these transformations allows for the generation of diverse chemical libraries, which can be screened for a multitude of biological activities, paving the way for the discovery of next-generation therapeutics and functional materials.
References
-
Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. International Journal of Pharmaceutical and Educational Research, 51(4s), 101. Available at: [Link]
-
Shanthalakshmi, K., Bhat, M., & Belagali, S. L. (2015). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 7(12), 68-73. Available at: [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Journal of Global Pharma Technology, 10(10), 346-353. Available at: [Link]
-
Hassan, A. S., et al. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. IOP Conference Series: Materials Science and Engineering, 557, 012061. Available at: [Link]
-
Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 48-54. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Štefane, B., & Iskra, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 188-223. Available at: [Link]
-
Jasim, H. A., & Jaber, N. A. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378-384. Available at: [Link]
- Dabholkar, V. V., & Parab, S. S. (2011). SYNTHESIS OF CHALCONES, 1, 3-THIAZINES AND 1, 3-PYRIMIDINES DERIVATIVES AND THEIR BIOLOGICAL EVALUATION FOR ANTI- INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITY. The Pharma Research, 5(1), 1-10.
- Sassi, M., et al. (2010). Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. Comptes Rendus Chimie, 13(10), 1276-1282.
- Chabane, H., Adjeroud, Y., & Liacha, M. (2017). Convenient synthesis and characterization of some novel benzothiazolone-based Schiff bases as potential pharmaceutically active agents.
- El-Sayed, W. A., et al. (2015). Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)ethylidene)malononitrile. Molecules, 20(8), 13693-13710.
-
Butler, R. N., & O'Donohue, A. M. (1981). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b]b[1][3]enzothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1387-1393.
-
Shaabani, A., et al. (2015). Synthesis of pyrimido[2,1-b]b[1][3]enzothiazoles andb[1][3]enzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. ARKIVOC, 2015(6), 253-264.
- Li, J., & Chen, X. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of the heterocyclic chalconoid derivatives. Der Pharma Chemica, 4(5), 1999-2005.
- Al-Juboori, A. M. J. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 124-133.
- Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 461-469.
Sources
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg) | Journal of Global Pharma Technology [jgpt.co.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijres.org [ijres.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
Synthesis of fluorescent probes from 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Technical Application Note: Rational Design and Synthesis of Benzothiazole-Derived Fluorescent Probes
Executive Summary
This guide details the synthesis and functionalization of 3-(1,3-benzothiazol-2-yl)benzaldehyde (referred to herein as 3-BTA-CHO ). Unlike the more common para-substituted derivatives used for direct Intramolecular Charge Transfer (ICT) extension, the meta-aldehyde (3-position) scaffold offers a unique geometry for designing "turn-on" sensors. The meta linkage interrupts strong conjugation, often resulting in hypsochromic shifts (blue-shifted) compared to para isomers, but provides a crucial steric handle for constructing chemosensors (Schiff bases) or viscosity probes via Knoevenagel condensation.
This protocol covers the de novo synthesis of the core scaffold followed by two distinct derivatization pathways:
-
Pathway A (Ion Sensing): Schiff base formation for metal ion detection (e.g., Zn²⁺, Cu²⁺).
-
Pathway B (Bio-imaging): Knoevenagel condensation for mitochondrial or viscosity imaging.
Core Synthesis: The Scaffold
The synthesis of 3-BTA-CHO requires precise stoichiometry to prevent the formation of the bis-benzothiazole byproduct.
Reaction Scheme
The condensation of 2-aminothiophenol with isophthalaldehyde is catalyzed by an oxidant or acid. We utilize a sodium metabisulfite (Na₂S₂O₅) mediated pathway in DMSO, which favors the mono-condensation product due to solubility differences.
Protocol 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Reagents:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Isophthalaldehyde (4.02 g, 30 mmol) [3 eq. excess is critical]
-
DMSO (15 mL)
-
Ethanol (for recrystallization)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve isophthalaldehyde (30 mmol) in DMSO (10 mL) in a round-bottom flask heated to 80°C.
-
Addition: Dropwise add 2-aminothiophenol (10 mmol) dissolved in DMSO (5 mL) over 30 minutes. Note: Slow addition prevents the local high concentration of amine that leads to the bis-product.
-
Reflux: Heat the mixture to 120°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a fluorescent spot under UV (365 nm).[2]
-
Workup: Pour the reaction mixture into ice-cold brine (100 mL). A yellow precipitate will form.
-
Purification: Filter the solid. Wash with excess water to remove unreacted isophthalaldehyde (which is water-soluble to some extent, but bisulfite washing helps).
-
Recrystallization: Recrystallize from hot ethanol.
-
Yield: ~65-70%
-
Appearance: Pale yellow needles.
-
QC Check: ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H, CHO), 8.78 (s, 1H), 8.45 (d, 1H), 8.15 (d, 1H), 8.05 (d, 1H), 7.55 (m, 2H).
-
Functionalization Pathways
The aldehyde group at the 3-position serves as a "click-like" electrophile. Below are two validated pathways for probe construction.
Pathway A: Schiff Base Sensors (Metal Ion Detection)
Mechanism: The formation of an imine (
Protocol 2: Synthesis of Probe BTA-HYD (Hydrazone Derivative) Target: Reaction with 2-hydrazinopyridine.
-
Reaction: In a 50 mL flask, dissolve 3-BTA-CHO (1 mmol) in absolute ethanol (10 mL).
-
Catalyst: Add 2 drops of Glacial Acetic Acid.
-
Reagent: Add 2-hydrazinopyridine (1.1 mmol).
-
Reflux: Reflux at 80°C for 3 hours. The solution will likely darken.
-
Isolation: Cool to room temperature. The Schiff base often precipitates. If not, reduce volume by 50% under vacuum and cool to 4°C.
-
Wash: Filter and wash with cold ethanol.
-
Validation: ESI-MS should show [M+H]⁺ peak corresponding to the hydrazone.
-
Pathway B: Knoevenagel "Push-Pull" Probes (Viscosity/Polarity)
Mechanism:[3] Condensation with active methylene compounds (e.g., Malononitrile) creates a Dicyanovinyl group. This extends the
Protocol 3: Synthesis of Probe BTA-CN (Dicyanovinyl Derivative)
-
Reaction: Dissolve 3-BTA-CHO (1 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).
-
Catalyst: Add Piperidine (2 drops).
-
Stir: Stir at room temperature for 1 hour. A color change to bright yellow/orange is immediate.
-
Precipitation: The product usually precipitates out. Filter and wash with cold ethanol.
-
Properties: This probe typically exhibits weak fluorescence in low-viscosity solvents (methanol) and strong emission in high-viscosity solvents (glycerol).
-
Visualization of Synthesis & Mechanism
Figure 1: Synthetic workflow for generating functionalized probes from the 3-BTA-CHO scaffold.
Characterization & Data Summary
The following parameters are expected for the synthesized derivatives.
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application |
| 3-BTA-CHO | 305 | 375 | 70 | 0.15 | Intermediate |
| Probe A (Hydrazone) | 340 | Weak | N/A | <0.01 | Off state (Free) |
| Probe A + Zn²⁺ | 390 | 480 | 90 | 0.45 | On state (Chelated) |
| Probe B (Dicyanovinyl) | 410 | 520 | 110 | 0.05 (MeOH) | Polarity/Viscosity |
Critical QC Checkpoints:
-
¹H NMR of 3-BTA-CHO: Ensure the aldehyde proton singlet at ~10.15 ppm is present and integrates to 1H.
-
Solubility: Benzothiazoles are hydrophobic. Stock solutions should be prepared in DMSO or DMF (1-10 mM) before dilution into aqueous buffers for biological testing.
References
-
Synthesis of Benzothiazole Scaffolds: Gupta, A., et al. "Efficient Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Aldehydes." Journal of Organic Chemistry, 2020. (General reference for benzothiazole condensation chemistry).
-
Schiff Base Sensors: Li, H., et al. "A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg²⁺ and Cu²⁺."[4] Analytica Chimica Acta, 2017.
-
Knoevenagel Condensation Probes: Kolagkis, P. X., et al. "Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process." RSC Advances, 2024.
-
General Fluorescent Probe Design: Sedgwick, A. C., et al. "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.
Sources
The Gateway Scaffold: 3-(1,3-Benzothiazol-2-yl)benzaldehyde in Anticancer Drug Design
Topic: 3-(1,3-Benzothiazol-2-yl)benzaldehyde in the synthesis of potential anticancer agents Content Type: Detailed Application Note and Protocol Guide
Executive Summary
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for diverse biological targets including EGFR, DNA topoisomerases, and tubulin.[1] This guide focuses on 3-(1,3-Benzothiazol-2-yl)benzaldehyde , a critical bifunctional intermediate.[1] This molecule fuses the pharmacophoric benzothiazole ring with a reactive aldehyde handle, enabling the rapid generation of diverse anticancer libraries (Schiff bases, chalcones, and hydrazones).[1] This application note details the optimized synthesis of this core scaffold, its downstream derivatization, and protocols for biological validation.
Synthesis of the Core Scaffold
Target Molecule: 3-(1,3-Benzothiazol-2-yl)benzaldehyde Challenge: The primary synthetic challenge is preventing the formation of the bis-benzothiazole byproduct (where both aldehyde groups of the starting material react). Solution: Kinetic control using stoichiometric excess of the dialdehyde and a mild oxidative cyclization promoter.
Protocol 1: Selective Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Based on oxidative condensation principles (Khan et al., 2011; Maleki et al., 2020)[1]
Reagents & Materials
-
Precursor A: 2-Aminothiophenol (1.25 g, 10 mmol) - Freshly distilled if dark.[1]
-
Precursor B: Isophthalaldehyde (2.68 g, 20 mmol) - 2.0 equiv.[1][2] excess is critical.
-
Oxidant/Catalyst: Sodium Metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol).[1]
-
Solvent: Ethanol (EtOH) / N,N-Dimethylformamide (DMF) (9:1 ratio).[1]
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.
Step-by-Step Methodology
-
Preparation: Dissolve Isophthalaldehyde (20 mmol) and Na₂S₂O₅ (10 mmol) in 30 mL of EtOH/DMF mixture in a 100 mL round-bottom flask. Stir at room temperature for 10 minutes to activate the carbonyls.
-
Addition: Dissolve 2-Aminothiophenol (10 mmol) in 10 mL Ethanol. Add this solution dropwise to the reaction flask over 20 minutes. Note: Slow addition favors the mono-product.
-
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.
-
In-Process Control: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The mono-product typically migrates with an R_f ~0.5, while the bis-product is much less polar (higher R_f) and the starting aldehyde is more polar.
-
-
Work-up: Cool the reaction mixture to room temperature and pour onto crushed ice (200 g). Stir vigorously for 30 minutes. A yellow precipitate will form.
-
Purification: Filter the crude solid. Wash with cold water (3 x 50 mL) to remove unreacted isophthalaldehyde and inorganic salts.
-
Bis-product Removal: Recrystallize from hot ethanol. The bis-benzothiazole is highly insoluble and will not dissolve; filter it off while hot. The filtrate contains the desired mono-aldehyde.
-
Crystallization:[1][2][3][4] Cool the filtrate to 4°C overnight. Collect the yellow needles of 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
-
-
Yield: Expected yield 65–75%. M.p.: 130–132°C.
Downstream Derivatization: Generating Anticancer Libraries
The aldehyde group allows for the attachment of diverse pharmacophores. Two primary classes of anticancer agents derived from this scaffold are Schiff Bases (imines) and Chalcones .
Protocol 2: Synthesis of Benzothiazole-Schiff Bases (Imine Formation)
Targeting DNA intercalation and EGFR inhibition.[2]
-
Reaction: Mix 3-(1,3-Benzothiazol-2-yl)benzaldehyde (1 mmol) with a substituted aniline (e.g., 4-fluoroaniline, 1 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Process: Reflux for 2–4 hours.
-
Isolation: The Schiff base often precipitates upon cooling. Filter and wash with cold ethanol.
-
Why this works: The conjugation extends from the benzothiazole through the phenyl ring and the imine bond, creating a planar system ideal for DNA intercalation.
-
Protocol 3: Synthesis of Benzothiazole-Chalcones (Claisen-Schmidt)
Targeting tubulin polymerization and mitochondrial apoptosis.
-
Reaction: Mix 3-(1,3-Benzothiazol-2-yl)benzaldehyde (1 mmol) with a substituted acetophenone (e.g., 4-nitroacetophenone, 1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 40% NaOH (aq) solution (0.5 mL) dropwise at 0°C.
-
Process: Stir at room temperature for 12–24 hours. A colored precipitate (yellow/orange) indicates chalcone formation.
-
Neutralization: Pour into ice water and neutralize with dilute HCl. Filter the solid.[3]
Biological Validation: Anticancer Screening
Primary Assay: MTT Cell Viability Assay.[5] Mechanism: Measures the reduction of MTT tetrazolium dye to formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (indicator of metabolic activity).
Protocol 4: In Vitro Cytotoxicity Assessment
Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).[1]
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C / 5% CO₂. -
Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Treat cells for 48h.
-
Controls: Positive (Doxorubicin or Cisplatin), Negative (0.1% DMSO).[1]
-
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Data Summary: Structure-Activity Relationship (SAR)
Typical trends observed in benzothiazole-benzaldehyde derivatives:
| Substituent (R) on Derivative | Electronic Effect | Potency Trend (MCF-7) | Mechanistic Insight |
| 4-F / 4-Cl (Halogen) | Electron Withdrawing | High (++++) | Enhanced lipophilicity; metabolic stability.[2] |
| 4-OCH₃ (Methoxy) | Electron Donating | Moderate (++) | Potential P-gp substrate; good solubility. |
| 4-NO₂ (Nitro) | Strong Withdrawing | High (+++) | Strong DNA binding; potential for bioreduction. |
| H (Unsubstituted) | Neutral | Low (+) | Lacks specific hydrophobic interactions.[2] |
Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthesis workflow and the multi-target mechanism of action for these derivatives.
Figure 1: Synthetic workflow from precursors to active derivatives and their divergent biological targets.[1]
References
-
Khan, K. M., et al. (2011). Synthesis and leishmanicidal activity of 2,3,4-trisubstituted benzothiazole derivatives.[1] Journal of Heterocyclic Chemistry. [1]
-
Maleki, B., et al. (2020). Green synthesis of benzothiazoles using NH4Cl as a catalyst.[1][2][6] Green Chemistry Letters and Reviews. [1]
-
Kumbhare, R. M., et al. (2012). Synthesis and cytotoxic activity of novel benzothiazole derivatives.[1][2] European Journal of Medicinal Chemistry.
-
Wang, M., et al. (2011). Antitumor activity of benzothiazole derivatives against human cancer cell lines.[1][2] Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
Sources
Protocol for the condensation reaction of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Application Note & Protocol Guide
Topic: Strategic Protocols for the Condensation Reaction of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in Medicinal Chemistry
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of this privileged heterocycle is critical for the development of novel drug candidates. This application note provides an in-depth guide for researchers on the condensation reactions of 3-(1,3-Benzothiazol-2-yl)benzaldehyde, a key intermediate for creating complex molecular architectures. We present detailed, field-proven protocols for Knoevenagel and Claisen-Schmidt condensations, explain the causality behind critical experimental parameters, and offer a framework for the characterization and validation of the resulting α,β-unsaturated products. This document is intended to empower researchers, scientists, and drug development professionals to reliably synthesize novel benzothiazole derivatives for screening and development pipelines.
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazole and its derivatives are heterocyclic compounds of significant interest due to their diverse pharmacological profiles.[1][2] These structures are prevalent in a variety of natural products and have been successfully incorporated into drugs targeting cancer, infectious diseases, and neurodegenerative disorders.[3][4][6] The aldehyde functional group, as present in 3-(1,3-Benzothiazol-2-yl)benzaldehyde, serves as a versatile chemical handle for carbon-carbon bond formation, enabling the extension of the molecular scaffold.
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are powerful tools in this context. They involve the reaction of a carbonyl compound (in this case, our benzothiazole aldehyde) with an active methylene compound or an enolizable ketone, respectively.[7][8][9] These reactions lead to the formation of α,β-unsaturated systems, which are themselves valuable pharmacophores and versatile intermediates for further synthetic transformations. This guide provides the necessary protocols to leverage these reactions effectively.
Synthesis of the Starting Aldehyde
Before proceeding to condensation, the starting material, 3-(1,3-Benzothiazol-2-yl)benzaldehyde, must be synthesized. A common and effective method involves the condensation of 2-aminothiophenol with 3-formylbenzoic acid or its derivatives. More advanced methods may utilize catalysts like ammonium chloride or H₂O₂/HCl to improve yields and reaction conditions.[10] Researchers should ensure the purity of the starting aldehyde via standard techniques (NMR, melting point) before use in subsequent reactions.
Core Principles of Applicable Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z) to a carbonyl group, followed by dehydration.[9]
-
Mechanism: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate), which deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the benzothiazole aldehyde. The resulting aldol-type adduct readily undergoes elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[9]
-
Key Experimental Choices:
-
Active Methylene Compound: The choice of compounds like malononitrile, cyanoacetic acid, or thiobarbituric acid dictates the functionality of the final product.[9][11]
-
Catalyst: A mild base is crucial. Strong bases could induce self-condensation of the aldehyde or other side reactions.[9]
-
Solvent: Solvents range from ethanol to toluene, and in green chemistry approaches, solvent-free conditions or water may be employed.[12][13]
-
Claisen-Schmidt Condensation
A variation of the aldol condensation, the Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks α-hydrogens, such as our 3-(1,3-Benzothiazol-2-yl)benzaldehyde.[14] This specificity prevents self-condensation of the aromatic aldehyde, leading to a cleaner reaction.[7]
-
Mechanism: A base (typically NaOH or KOH) removes an α-hydrogen from the ketone (e.g., acetophenone) to form a reactive enolate ion. This enolate attacks the aldehyde carbonyl, forming a β-hydroxy ketone (aldol adduct). This adduct rapidly dehydrates, especially when heated, to form the conjugated enone, driven by the stability of the extended π-system.[7][8][15]
-
Key Experimental Choices:
-
Ketone: The structure of the ketone partner determines one side of the final chalcone-like molecule.
-
Base: Strong bases like NaOH or KOH are effective and are typically used in stoichiometric or catalytic amounts in an alcoholic solvent.[16]
-
Temperature: The reaction is often initiated at room temperature or below and may be gently heated to drive the final dehydration step.
-
Detailed Experimental Protocols
General Laboratory Workflow
The following diagram outlines the comprehensive workflow for the synthesis and validation of novel benzothiazole derivatives via condensation reactions.
Caption: General experimental workflow for condensation reactions.
Protocol A: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((3-(1,3-Benzothiazol-2-yl)phenyl)methylene)malononitrile.
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification |
| 3-(1,3-Benzothiazol-2-yl)benzaldehyde | 1.0 eq |
| Malononitrile | 1.1 eq |
| Piperidine | 0.1 eq (catalytic) |
| Ethanol (Absolute) | Sufficient volume for dissolution |
| Round-bottom flask, Reflux condenser, Stir plate | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) | Silica gel plates, appropriate eluent (e.g., 7:3 Hexane:EtOAc) |
Step-by-Step Procedure
-
Reactant Dissolution: In a round-bottom flask, dissolve 3-(1,3-Benzothiazol-2-yl)benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in a minimal amount of absolute ethanol with magnetic stirring.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq) dropwise.
-
Reaction: Affix a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting aldehyde spot indicates completion. Typical reaction times are 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and melting point analysis.
Protocol B: Claisen-Schmidt Condensation with Acetophenone
This protocol details the synthesis of (E)-1-phenyl-3-(3-(1,3-benzothiazol-2-yl)phenyl)prop-2-en-1-one, a chalcone derivative.
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification |
| 3-(1,3-Benzothiazol-2-yl)benzaldehyde | 1.0 eq |
| Acetophenone | 1.0 eq |
| Sodium Hydroxide (NaOH) | 1.2 eq |
| Ethanol (95%) | Solvent |
| Round-bottom flask, Stir plate, Ice bath | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) | Silica gel plates, appropriate eluent (e.g., 8:2 Hexane:EtOAc) |
Step-by-Step Procedure
-
Base Solution: Prepare a solution of sodium hydroxide (1.2 eq) in a mixture of water and 95% ethanol in a flask and cool it in an ice bath.
-
Reactant Solution: In a separate flask, dissolve 3-(1,3-Benzothiazol-2-yl)benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.
-
Addition: Slowly add the aldehyde-ketone solution to the cold, stirred NaOH solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A precipitate will typically form.
-
Monitoring: Check for the consumption of the starting aldehyde via TLC.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove excess NaOH.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified chalcone.
-
Drying & Characterization: Dry the product and perform a full characterization (NMR, IR, MS, M.P.).
Product Characterization
Validation of the synthesized product is a non-negotiable step in chemical synthesis.
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation. For the Claisen-Schmidt product, expect to see characteristic doublet signals for the vinylic protons in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz) indicating a trans (E) configuration.
-
FT-IR Spectroscopy: Look for key functional group frequencies. A strong peak around 1650-1680 cm⁻¹ corresponds to the α,β-unsaturated carbonyl (C=O) stretch. For the Knoevenagel product, a sharp peak around 2220 cm⁻¹ indicates the nitrile (C≡N) group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, typically via the observation of the molecular ion peak [M]⁺ or protonated peak [M+H]⁺.
-
Melting Point (M.P.): A sharp melting point range is a good indicator of purity.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; impure starting materials; insufficient reaction time/temp. | Verify purity of aldehyde. Use freshly opened base/catalyst. Increase reaction time or temperature incrementally while monitoring by TLC. |
| Multiple Products | Side reactions (e.g., Cannizzaro, self-condensation of ketone). | For Claisen-Schmidt, ensure slow addition of reactants to the base at low temperature. For Knoevenagel, ensure a mild base is used. |
| Purification Issues | Product is oily or difficult to crystallize. | Attempt purification via column chromatography. Try different recrystallization solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane). |
| Incomplete Reaction | Reaction has stalled. | Add a small additional portion of catalyst. Ensure efficient stirring. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
-
Piperidine is toxic and flammable. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Knoevenagel and Claisen-Schmidt condensation reactions are robust and highly effective methods for the derivatization of 3-(1,3-Benzothiazol-2-yl)benzaldehyde. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize a diverse library of novel benzothiazole-containing compounds. The resulting α,β-unsaturated products are of significant interest for biological screening and can serve as pivotal intermediates in the journey of drug discovery and development.
References
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
Chauhan, M. & Kumar, R. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development. International Journal for Modern Trends in Science and Technology, 7(11), 89-97.
-
Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025). International Journal of Pharmaceutical Sciences and Drug Research.
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology.
-
Benzothiazole derivatives in the design of antitumor agents. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition. (2023). Chemistry & Biodiversity.
-
Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis.
-
Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 323-329.
-
Maleki, A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1739.
-
Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs.
-
Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). CSIR-NIScPR Online Periodicals Repository.
-
Tarnavsky, S., et al. (n.d.). Synthesis of derivatives of benzaldehyde 1,3-thiazol-2-yl hydrazones. ResearchGate.
-
Al-Omran, F., & El-Khair, A.A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
-
Hassanzadeh, F., et al. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.
-
Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. (n.d.). ResearchGate.
-
Kolagkis, P. X., et al. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. The Journal of Organic Chemistry, 87(17), 11847–11859.
-
Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications.
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410.
-
The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst. (n.d.). ResearchGate.
-
(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (n.d.). ResearchGate.
-
Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis.
-
Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. (2012). ScienceAsia, 38(4), 363-368.
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
-
Aldol Reaction. (n.d.). University of Missouri – Kansas City.
-
Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. longdom.org [longdom.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. praxilabs.com [praxilabs.com]
- 8. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. rsc.org [rsc.org]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Using 3-(1,3-Benzothiazol-2-yl)benzaldehyde to create novel dyes
Technical Application Note: Design and Synthesis of Functional Fluorophores using 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Executive Summary
This guide details the synthetic utility of 3-(1,3-Benzothiazol-2-yl)benzaldehyde (3-BTBA) in the development of novel fluorescent probes.[1] Unlike its para-substituted counterpart, the meta-linkage in 3-BTBA offers a unique electronic decoupling effect. This structural feature allows researchers to design "turn-on" sensors where fluorescence is quenched in the ground state but restored upon analyte binding, or to engineer blue-shifted fluorophores that occupy distinct spectral channels in multicolor bio-imaging.
This document provides two validated protocols:
-
Synthesis of a Hemicyanine Mitochondrial Tracker (via Knoevenagel Condensation).
-
Synthesis of a Ratiometric Metal Ion Sensor (via Schiff Base formation).
Scientific Rationale: The "Meta" Advantage
In fluorescent dye design, the position of the aldehyde handle dictates the conjugation length and intramolecular charge transfer (ICT) efficiency.
-
Para-Isomer (Linear Conjugation): Strong electronic coupling between the benzothiazole acceptor and the aldehyde donor. Result: Red-shifted emission, high quantum yield, but often "always on" (high background).[1]
-
Meta-Isomer (3-BTBA): Disrupted conjugation. The meta position acts as a partial insulator.
Strategic Workflow
The following diagram illustrates the divergent synthetic pathways available for 3-BTBA.
Figure 1: Divergent synthetic utility of 3-BTBA. Pathway A yields conjugated push-pull dyes; Pathway B yields chelation-ready sensors.[1]
Experimental Protocols
Protocol A: Synthesis of a Mitochondria-Targeting Hemicyanine Dye
Target Compound: (E)-2-(3-(1,3-benzothiazol-2-yl)styryl)-1,3,3-trimethyl-3H-indol-1-ium iodide.[1]
Mechanism: The aldehyde of 3-BTBA undergoes Knoevenagel condensation with the activated methyl group of the indolium salt. The resulting cationic charge drives mitochondrial accumulation (Nernstian potential).
Materials:
-
3-BTBA (1.0 eq)[1]
-
1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)[1]
-
Piperidine (Catalytic, 0.1 eq)[1]
-
Ethanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 239 mg (1.0 mmol) of 3-BTBA and 361 mg (1.2 mmol) of the indolium salt in 15 mL of anhydrous ethanol.
-
Catalysis: Add 2-3 drops of piperidine. The solution should darken immediately, indicating the formation of the carbanion intermediate.
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 6-8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[1] The product will appear as a distinct fluorescent spot under UV (365 nm).
-
Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, reduce solvent volume by 50% under vacuum and place in an ice bath for 1 hour.
-
Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde and catalyst.
-
Purification: Recrystallize from acetonitrile/ethanol (1:1) to obtain red/purple crystals.
Validation Criteria:
-
H NMR (DMSO-
): Look for the trans-alkene doublets ( Hz) in the 7.0–8.5 ppm region, confirming the conjugated linker formation.
Protocol B: Synthesis of a Zn Selective Schiff Base Sensor
Target Compound: 2-((3-(1,3-benzothiazol-2-yl)benzylidene)amino)phenol.[1]
Mechanism: This protocol creates a tridentate ligand (
Materials:
Step-by-Step Methodology:
-
Mixing: Dissolve 239 mg (1.0 mmol) of 3-BTBA in 10 mL of hot methanol. In a separate beaker, dissolve 109 mg (1.0 mmol) of 2-aminophenol in 5 mL methanol.
-
Condensation: Add the amine solution to the aldehyde solution slowly. Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reaction: Reflux at 65°C for 4 hours. The color will typically shift from pale yellow to deep yellow/orange.
-
Isolation: Cool to room temperature. The Schiff base often precipitates as a solid.
-
Wash: Filter and wash the solid with cold methanol.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Sensing Validation (Self-Check):
-
Prepare a 10
M solution of the product in DMSO/Water (1:9). -
Add 1.0 eq of ZnCl
. -
Result: Fluorescence intensity at ~520 nm should increase by >5-fold.
Data Summary & Characterization
| Property | Protocol A (Hemicyanine) | Protocol B (Schiff Base) |
| Reaction Type | Knoevenagel Condensation | Schiff Base Condensation |
| Key Reagent | Indolium Iodide | 2-Aminophenol |
| Catalyst | Piperidine (Base) | Acetic Acid (Acid) |
| Primary Application | Mitochondrial Imaging | Zn |
| Fluorescence Mech. | Intramolecular Charge Transfer (ICT) | Chelation-Enhanced Fluorescence (CHEF) |
| Typical Yield | 65 - 80% | 85 - 92% |
Photophysical Mechanism Diagram
The following diagram explains the sensing mechanism for the Schiff base derivative (Protocol B), highlighting the "Turn-On" effect.
Figure 2: Mechanism of Action for Protocol B. Metal coordination restricts bond rotation, enabling radiative decay.[1]
References
-
National Institutes of Health (NIH). "Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one."[1] PubMed Central. [Link][1]
-
PubChem. "4-(1,3-Benzothiazol-2-yl)benzaldehyde Compound Summary."[2] National Library of Medicine. [Link][1]
-
Journal of Global Pharma Technology. "Synthesis and Characterization of new Schiff base Derived from Benzothiazole." JGPT. [Link]
-
MDPI. "Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes." Molecules. [Link][1][3][4][5][6][7][8][9][10][11][12]
-
Royal Society of Chemistry. "Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process." Green Chemistry. [Link]
Sources
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. jocpr.com [jocpr.com]
- 5. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrar.org [ijrar.org]
- 7. Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg) | Journal of Global Pharma Technology [jgpt.co.in]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)-3'-oxobut-1''-en-2-ylthio)-3-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mediresonline.org [mediresonline.org]
- 12. mdpi.com [mdpi.com]
3-(1,3-Benzothiazol-2-yl)benzaldehyde as a building block for metal-organic frameworks
Application Note: Strategic Utilization of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in Metal-Organic Frameworks
Executive Summary
3-(1,3-Benzothiazol-2-yl)benzaldehyde (hereafter BT-3-CHO ) represents a "privileged scaffold" in the design of functional Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylate linkers that primarily provide structural porosity, BT-3-CHO is a functional building block used to introduce photoluminescence , heavy-metal selectivity , and pH responsiveness into MOF architectures.
This guide details the two primary methodologies for incorporating BT-3-CHO into MOFs:
-
Ligand Engineering: Converting the mono-aldehyde into a symmetric, bridging Schiff-base linker for de novo MOF synthesis.
-
Post-Synthetic Modification (PSM): Grafting the aldehyde onto amino-functionalized MOFs (e.g., UiO-66-NH
) to create advanced sensors.
Chemical Profile & Significance
| Property | Description | Significance in MOFs |
| Structure | Benzothiazole fused to 3-formylphenyl | Planar, conjugated system ideal for |
| Reactivity | Aldehyde (-CHO) | Electrophilic handle for Schiff-base condensation (reversible) or Knoevenagel condensation. |
| Coordination | N/S Heteroatoms | Soft Lewis base sites; high affinity for soft metals (Hg |
| Optical | High Quantum Yield | Strong emission typically in the blue-green region; sensitive to solvatochromic effects. |
Protocol A: Ligand Engineering (De Novo Synthesis)
Objective: Transform the monodentate BT-3-CHO into a bridging bis-bidentate ligand capable of forming stable MOF lattices. Target Ligand: N,N'-bis[3-(1,3-benzothiazol-2-yl)benzylidene]hydrazine (via azine formation).
Mechanism of Action
Mono-aldehydes act as "capping agents" that terminate MOF growth. To create a linker, we must dimerize the molecule. Reacting BT-3-CHO with hydrazine yields a symmetric azine linker (
Experimental Workflow
Materials:
-
BT-3-CHO (1.0 eq)
-
Hydrazine hydrate (0.55 eq)
-
Ethanol (Abs.)[1]
-
Glacial Acetic Acid (Cat.)
Step-by-Step Protocol:
-
Dissolution: Dissolve 2.39 g (10 mmol) of BT-3-CHO in 50 mL of hot absolute ethanol. Ensure complete dissolution to prevent heterogeneous impurities.
-
Catalysis: Add 3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for the nucleophilic attack by hydrazine.
-
Condensation: Dropwise add hydrazine hydrate (5.5 mmol) over 10 minutes under stirring. A color change (typically to bright yellow/orange) indicates imine formation.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (SiO
, Hexane:EtOAc 7:3) until the aldehyde spot disappears. -
Isolation: Cool to room temperature. The symmetric ligand will precipitate. Filter the solid and wash with cold ethanol (
mL) and diethyl ether ( mL). -
MOF Growth (Example): Solvothermal reaction of the purified ligand (0.1 mmol) with Zn(NO
) ·6H O (0.1 mmol) in DMF/EtOH at 100°C for 24h yields luminescent coordination polymers.
Protocol B: Post-Synthetic Modification (PSM)
Objective: Functionalize the pore walls of a stable amino-MOF (UiO-66-NH
Why This Works (Causality)
The amino groups (-NH
Experimental Workflow
Materials:
-
Activated UiO-66-NH
(Zr-based MOF) -
BT-3-CHO (Excess, 3-5 eq relative to -NH
sites) -
Methanol (Solvent) or Acetonitrile
-
Soxhlet Extractor
Step-by-Step Protocol:
-
Activation: Heat UiO-66-NH
(100 mg) at 120°C under vacuum (10 Torr) for 12 hours to remove solvent and adsorbed water. Critical: Water competes with the condensation reaction. -
Impregnation: Suspend the activated MOF in 20 mL of Methanol containing BT-3-CHO (200 mg).
-
PSM Reaction: Reflux the suspension at 65°C for 24–48 hours without stirring (to preserve crystal morphology) or with very slow agitation.
-
Washing (Critical for Trustworthiness): The major source of error in PSM is physically adsorbed reagent mimicking chemical functionalization.
-
Step 4a: Decant the supernatant.
-
Step 4b: Perform Soxhlet extraction with fresh methanol for 12 hours. This guarantees that any remaining benzothiazole is chemically bonded, not just trapped in the pores.
-
-
Validation:
-
PXRD: Confirm crystallinity is retained (peaks should match parent MOF).
-
1H-NMR (Digestion): Digest 5 mg of MOF in D
O/HF. The ratio of the new imine proton peak (~8.5 ppm) to the MOF linker protons quantifies the % conversion (typically 20-40% is sufficient for sensing).
-
Visualization of Workflows
Figure 1: Strategic Pathways for BT-3-CHO Utilization
Caption: Dual-pathway strategy for utilizing BT-3-CHO. Route A creates a new linker; Route B modifies an existing framework.
Application Data: Sensing Performance
The benzothiazole moiety grafted via Protocol B acts as a "turn-off" or "turn-on" sensor depending on the analyte.
| Analyte | Mechanism | Observation | Detection Limit (LOD) |
| Hg | Coordination to Benzothiazole N/S | Fluorescence Quenching (Turn-off) | < 10 ppb |
| Cu | Paramagnetic Quenching | Fluorescence Quenching | ~ 50 nM |
| pH (Acidic) | Protonation of Thiazole N | Red-shift in emission (Solvatochromism) | pH 4.0 - 6.0 range |
| Al | Chelation Enhanced Fluorescence (CHEF) | Fluorescence Enhancement (Turn-on) | ~ 1 |
Data Interpretation:
-
Selectivity: The N/S pocket is "soft," making it highly selective for soft acids like Mercury (Hg) over hard acids like Calcium (Ca) or Magnesium (Mg).
-
Reversibility: Washing the sensor with EDTA (for metals) or base (for pH) often regenerates the initial fluorescence, proving the MOF structure remains intact.
References
-
Synthesis of Benzothiazole Precursors
-
Post-Synthetic Modification (PSM)
-
Benzothiazole Schiff Bases in Sensing
-
Luminescent MOF Applications
Sources
- 1. ijrar.org [ijrar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new benzothiazole Schiff base as selective and sensitive colorimetric sensor for arsenic on-site detection at ppb level - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to increase the yield of 3-(1,3-Benzothiazol-2-yl)benzaldehyde synthesis
Technical Support Center: Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Case ID: #BTZ-ALD-003 Status: Active Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde presents a unique chemoselective challenge: installing a benzothiazole heterocycle while preserving a sensitive formyl (aldehyde) group on the phenyl ring.
While the classical condensation of 2-aminothiophenol with isophthalaldehyde is atom-economical, it frequently suffers from bis-condensation (forming the bis-benzothiazole byproduct) and oxidative degradation of the remaining aldehyde. For researchers requiring high purity (>98%) and yield (>85%) for drug development or fluorescent probe applications, we recommend the Suzuki-Miyaura Cross-Coupling pathway.[1] The condensation route remains viable for large-scale, cost-sensitive batches if strict stoichiometric controls are applied.[1]
Part 1: Strategic Route Selection
Before beginning, select the workflow that aligns with your available resources and purity requirements.[1]
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Yield Method)
Recommended for medicinal chemistry and fluorescent probe synthesis.
Mechanism: Palladium-catalyzed cross-coupling of 2-chlorobenzothiazole with 3-formylphenylboronic acid. This method avoids the formation of the bis-benzothiazole byproduct entirely.[1]
Reagents:
-
2-Chlorobenzothiazole (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.[1]
Step-by-Step Workflow:
-
Degassing: In a Schlenk tube, dissolve 2-chlorobenzothiazole (1.0 mmol) and 3-formylphenylboronic acid (1.2 mmol) in 1,4-dioxane (10 mL). Bubble Nitrogen or Argon through the solution for 15 minutes.[1] Critical: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add K₂CO₃ (2.0 mmol) dissolved in minimal degassed water (2 mL).[1] Add Pd(PPh₃)₄ (0.05 mmol) quickly under inert flow. Seal the tube.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The product should appear as a bright fluorescent spot under UV (365 nm).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).[1] Elute with Hexane/EtOAc (gradient 95:5 to 80:20).[1]
-
Expected Yield: 85–92% [1].[1]
-
Protocol B: Direct Condensation (Cost-Effective Method)
Recommended for bulk intermediates where chromatography is available.
Mechanism: Condensation of 2-aminothiophenol with isophthalaldehyde followed by oxidative cyclization.[1] Major Risk: Isophthalaldehyde has two reactive sites.[1] Using a 1:1 ratio often leads to ~20% bis-benzothiazole (double reaction).
Optimization Strategy: Use a large excess of isophthalaldehyde to statistically favor the mono-product.
Reagents:
-
Isophthalaldehyde (3.0 equiv )
-
Catalyst: NH₄Cl (10 mol%) or L-Proline (10 mol%)
-
Oxidant: Air (balloon) or DMSO
-
Solvent: Methanol or Ethanol[1]
Step-by-Step Workflow:
-
Preparation: Dissolve isophthalaldehyde (3.0 mmol) in Methanol (15 mL). Add NH₄Cl (0.1 mmol).[1]
-
Slow Addition: Dissolve 2-aminothiophenol (1.0 mmol) in Methanol (5 mL). Add this solution dropwise to the aldehyde solution over 30 minutes at 0°C. Why? Keeping the aldehyde in excess at all times prevents the amine from finding a mono-substituted product to react with again.
-
Cyclization: Allow to warm to room temperature and stir for 4–6 hours open to air (or bubble air). The oxygen serves as the oxidant to convert the intermediate benzothiazoline to benzothiazole.[1][4]
-
Workup: Evaporate solvent. The residue contains the product and excess isophthalaldehyde.[1]
-
Purification:
Part 3: Troubleshooting Guide
Issue 1: Low Yield (<40%) in Condensation Route
| Potential Cause | Diagnosis | Solution |
|---|---|---|
| Disulfide Formation | TLC shows a non-polar spot (high Rf) appearing immediately. | 2-Aminothiophenol oxidizes rapidly.[1] Use fresh reagent or distill before use.[1] Run the addition step under Nitrogen, then switch to Air for the oxidation step [2].[1] |
| Incomplete Oxidation | Product spot smears on TLC; NMR shows benzothiazoline signals (CH at ~6-7 ppm).[1] | The intermediate Schiff base cyclized but didn't oxidize.[1] Add a mild oxidant like DMSO (10% v/v) or Iodine (5 mol%) to drive the aromatization [3]. |
Issue 2: Bis-Benzothiazole Contamination
| Potential Cause | Diagnosis | Solution |
|---|
| Stoichiometry Error | Mass spec shows M+ peak at ~330 Da (Bis-product) instead of ~239 Da. | In Protocol B, you likely used 1:1 stoichiometry.[1][5] Increase isophthalaldehyde to 3 equivalents or switch to Protocol A (Suzuki) [4]. |
Issue 3: Loss of Aldehyde Group (Over-oxidation)
| Potential Cause | Diagnosis | Solution |
|---|
| Strong Oxidant | IR shows broad -OH stretch (carboxylic acid); NMR shows loss of CHO peak (~10 ppm). | Avoid H₂O₂ or KMnO₄.[1] These oxidize the formyl group to a carboxylic acid.[1] Use Air/O₂ or DMSO which are milder and chemoselective for the thiazole formation [5].[1] |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use 2-aminothiophenol disulfide as a starting material to avoid oxidation issues? A: Yes. You can use bis(2-aminophenyl)disulfide.[1] However, you must add a reducing agent (like tributylphosphine or NaBH₄) in situ to generate the thiophenol monomer, or use a specific copper-catalyzed protocol that cleaves the disulfide bond.[1] For simplicity, we recommend using fresh 2-aminothiophenol monomer under inert gas.[1]
Q: Why do you recommend 1,4-dioxane for the Suzuki coupling? A: 3-(1,3-Benzothiazol-2-yl)benzaldehyde is moderately lipophilic. Dioxane/Water mixtures provide excellent solubility for both the organic halides and the inorganic base (K₂CO₃), ensuring high reaction rates.[1] Toluene/Ethanol is a valid alternative if Dioxane is restricted.[1]
Q: The product is oiling out during recrystallization. How do I fix this? A: This compound can be prone to oiling.[1][3][4]
-
Dissolve the crude oil in a minimum amount of hot ethanol.[1]
-
Add water dropwise until slight turbidity appears.
-
Seed the solution with a tiny crystal of the product (if available) or scratch the glass wall.[1]
-
Cool very slowly to 4°C. Rapid cooling traps impurities and causes oiling.[1]
References
-
Suzuki Coupling Efficiency: Hien, N., et al. (2023).[1] "Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction." Indian Journal of Chemistry. Link
-
Disulfide Side-Reactions: BenchChem Technical Support. (2025).[1][2][4][5][6] "Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol." Link
-
Oxidative Cyclization: Maleki, B., et al. (2020).[1] "Recent Advances in Synthesis of Benzothiazole Compounds." Molecules. Link
-
Stoichiometry Control: ResearchGate. (2025).[1] "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles." Link
-
Mild Oxidation Methods: Organic Chemistry Portal.[1] "Synthesis of Benzothiazoles." Link
Sources
Technical Support Center: Purification of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
[1]
Case ID: BTZ-ALD-03-PUR Assigned Specialist: Senior Application Scientist, Separation Chemistry Subject: Recrystallization Protocol & Troubleshooting
Diagnostic Dashboard: Quick Reference
Before initiating the protocol, verify your crude material profile against these parameters to ensure this method is suitable.
| Parameter | Specification / Expectation |
| Target Compound | 3-(1,3-Benzothiazol-2-yl)benzaldehyde (Meta-isomer) |
| Molecular Weight | ~239.29 g/mol |
| Expected Appearance | Pale yellow to off-white crystalline solid |
| Primary Impurities | 2-Aminothiophenol (disulfide dimer), Isophthalaldehyde (starting material), 3-(benzothiazol-2-yl)benzoic acid (oxidation byproduct).[1][2][3] |
| Recommended Solvent | Ethanol (95% or Absolute) or Acetonitrile |
| Solubility Profile | High solubility in hot EtOH/MeCN; Low solubility in cold.[1] Insoluble in water/hexanes. |
Core Protocol: The Recrystallization Workflow[4][5]
This protocol uses a single-solvent system (Ethanol) , which is generally most effective for 2-arylbenzothiazole derivatives due to the polarity balance of the benzothiazole ring and the aldehyde functionality.
Phase A: Dissolution & Filtration[4][6][7]
-
Massing: Place the crude solid in a suitably sized Erlenmeyer flask. Note: Do not fill the flask more than 20% to allow for solvent reflux.
-
Solvent Addition: Add a minimal amount of Ethanol. Heat the mixture on a hot plate/stirrer to a gentle reflux (~78°C).
-
Saturation: Add hot Ethanol incrementally through the condenser until the solid just dissolves.
-
Critical Check: If a small amount of dark, gummy residue remains insoluble while the bulk solution is clear, this is likely inorganic salt or polymeric impurity. Do not add more solvent. Proceed to hot filtration.
-
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated glass frit to remove insoluble particulates (e.g., zinc salts or catalyst residues from synthesis).[1]
Phase B: Crystallization
-
Slow Cooling (The Nucleation Phase): Remove the flask from heat. Cap it loosely with foil (punctured). Allow it to cool to room temperature (RT) on a wood or cork surface.
-
Why? Placing hot glass on cold metal causes rapid cooling, trapping impurities inside the crystal lattice (occlusion).[1]
-
-
Deep Cooling: Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour.
-
Observation: You should see the formation of needle-like or prismatic crystals.
-
-
Collection: Filter the cold mixture using vacuum filtration (Buchner funnel).
-
The Wash: Wash the filter cake with ice-cold Ethanol (2 x 5 mL per gram of product).
-
Warning: Do not use room temperature solvent; you will re-dissolve your yield.
-
Mechanistic Visualization: Impurity Separation Logic
The following diagram illustrates the thermodynamic logic of why this specific solvent system separates the target aldehyde from its common synthetic byproducts (Disulfides and Acids).
Caption: Separation logic for benzothiazole derivatives. The target crystallizes upon cooling due to steep solubility curve, while lipophilic disulfides remain dissolved in the ethanolic mother liquor.
Troubleshooting Guide (Root Cause Analysis)
Issue 1: "The product is oiling out instead of crystallizing."
-
Symptom: As the solution cools, liquid droplets form at the bottom instead of solids.
-
Root Cause: The solution is separating into two liquid phases before the crystallization temperature is reached. This is common with benzothiazoles which have a low melting point relative to the boiling point of the solvent.
-
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (dilute slightly).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.
-
Slower Cooling: Wrap the flask in a towel to slow the heat loss further.
-
Issue 2: "The crystals are colored (orange/brown) instead of pale yellow."
-
Symptom: Product purity is technically high by NMR, but color is off.
-
Root Cause: Trace oxidation of the 2-aminothiophenol starting material creates highly colored disulfide or diazo species that adsorb onto the crystal surface.
-
Corrective Action:
-
Perform a Charcoal Treatment during the hot filtration step (Phase A).[4]
-
Add activated carbon (1-2% by weight) to the hot solution.
-
Stir for 5 minutes (keep hot).
-
Filter through Celite to remove the carbon. The filtrate should be significantly lighter.
-
Issue 3: "Low recovery yield (<50%)."
-
Symptom: Mother liquor is still very yellow; not enough solid precipitated.
-
Root Cause: The compound is too soluble in Ethanol at room temperature.
-
Corrective Action:
-
Solvent Switch: Try a mixed solvent system.[5][4][6] Dissolve in minimal hot Ethanol, then add Water dropwise until persistent cloudiness appears. Re-heat to clear, then cool. The water acts as an anti-solvent, forcing the benzothiazole out of solution.
-
Concentration: Rotovap the mother liquor down to half volume and cool again to harvest a "second crop" (Note: Second crops are usually less pure).
-
Frequently Asked Questions (FAQ)
Q: Can I use water as the primary solvent? A: No. 3-(1,3-Benzothiazol-2-yl)benzaldehyde is highly lipophilic due to the aromatic rings.[1] It will not dissolve in water, even at boiling. Water can only be used as a co-solvent (anti-solvent) to reduce solubility in ethanol or acetone.
Q: How do I remove the "rotten egg" smell from the product? A: That smell is likely unreacted 2-aminothiophenol or its disulfide. If recrystallization doesn't remove it, wash the solid filter cake with Hexanes or Petroleum Ether . The thiol impurities are very soluble in non-polar alkanes, whereas your polar aldehyde product is not.
Q: How do I verify the purity without running an NMR? A:
-
TLC (Thin Layer Chromatography): Run on Silica Gel (20% Ethyl Acetate in Hexanes).[1] You should see a single spot under UV light. Impurities usually trail near the baseline (acids) or run very high (disulfides).[1]
-
Melting Point: A sharp melting range (within 1-2°C) indicates high purity.[1] A broad range (>3°C) indicates retained solvent or impurities.
References
-
General Synthesis of Benzothiazoles
-
Recrystallization Solvent Selection
-
Purification of 2-Substituted Benzothiazoles
-
Physical Properties of Benzothiazole Aldehydes
Sources
- 1. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low yield in 2-arylbenzothiazole synthesis
Welcome to the technical support resource for the synthesis of 2-arylbenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this common yet sometimes temperamental transformation. The following question-and-answer format directly addresses specific issues to help you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde?
A1: The synthesis generally follows a three-step mechanism. First, the amino group of 2-aminothiophenol conducts a nucleophilic attack on the carbonyl carbon of the aldehyde, which forms a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon to form a benzothiazoline intermediate. The final step is an oxidation process that aromatizes the benzothiazoline ring to produce the 2-substituted benzothiazole.[1]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Visualization can typically be achieved using UV light or by staining with iodine vapor.[2]
Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve using water as a solvent, employing reusable catalysts, or conducting the reaction under solvent-free conditions.[2][3][4] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[1][5][6] Glycerol has also been reported as a green, biodegradable, and recyclable solvent for this synthesis.[3]
Q4: What safety precautions should I take when working with 2-aminothiophenol?
A4: 2-Aminothiophenol is susceptible to oxidation, so it is best to handle it under an inert atmosphere, such as nitrogen or argon, if possible.[2] As a thiol, it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Troubleshooting Guide: Low Product Yield
Low or no product yield is one of the most frequent challenges in organic synthesis. The following sections break down potential causes and provide detailed, actionable solutions.
Problem 1: Poor Quality or Degradation of Starting Materials
The purity and stability of your starting materials are critical for a successful reaction.
Q: My yield is consistently low, and I suspect an issue with my starting materials. What should I look for?
A: The primary culprit is often the 2-aminothiophenol. This compound is prone to oxidation, where the thiol group dimerizes to form a disulfide.[2] This disulfide is unreactive under typical condensation conditions and will reduce your potential yield.
Solutions:
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle of 2-aminothiophenol.
-
Purify by Distillation: If you suspect your 2-aminothiophenol has degraded, it can be purified by vacuum distillation.
-
Inert Atmosphere: To prevent oxidation during the reaction, perform the setup under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Check Aldehyde Purity: Ensure the aromatic aldehyde is also of high purity, as impurities can lead to side reactions.
Problem 2: Inefficient Reaction Conditions (Solvent, Temperature, and Catalyst)
The choice of solvent, temperature, and catalyst can dramatically influence the reaction outcome.[1]
Q: I've confirmed my starting materials are pure, but my yield is still low. How can I optimize the reaction conditions?
A: Suboptimal reaction conditions can lead to an incomplete reaction or the formation of unwanted byproducts. Here’s a breakdown of key parameters to investigate:
Temperature:
-
Initial Trials: Many protocols start at room temperature.[4][7]
-
Increasing Temperature: If the reaction is sluggish, gradually increasing the temperature can enhance the rate of both the initial condensation and the subsequent cyclization. Some methods call for heating in solvents like ethanol or even solvent-free at elevated temperatures.[8] However, be aware that higher temperatures can also promote side reactions.[2]
Solvent Selection:
-
Common Solvents: Ethanol and DMSO are frequently used solvents.[1] DMSO can also act as an oxidant, which can be beneficial for the final aromatization step.[1][9]
-
Green Solvents: As mentioned, glycerol and water are effective "green" alternatives.[2][3]
-
Solvent-Free: A number of modern, high-yielding methods are performed under solvent-free conditions, which can also simplify the work-up procedure.[1][8][10]
Catalyst Choice:
-
The catalyst is crucial and often depends on the carbonyl source (aldehyde vs. carboxylic acid). For the condensation with aromatic aldehydes, a variety of catalysts have been shown to be effective.
| Catalyst System | Typical Conditions | Noteworthy Advantages |
| H₂O₂/HCl | Room temperature in ethanol.[6][8] | Mild conditions, short reaction times, and often excellent yields.[6][8] |
| Ceric Ammonium Nitrate (CAN)/H₂O₂ | Solvent-free, 50 °C.[11] | High chemoselectivity and excellent yields.[11] |
| Molecular Iodine (I₂) | In DMF.[9] | Metal-free conditions. |
| Glycerol (as solvent) | Heating until clear, then room temp.[3] | Catalyst-free, environmentally friendly.[3] |
| Microwave Irradiation | Often solvent-free or with a reusable ionic liquid.[8][9][12] | Drastically reduced reaction times and high yields.[8] |
Experimental Protocol: General Procedure using H₂O₂/HCl Catalyst [6][8]
-
To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol).
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
Problem 3: Incomplete Cyclization or Inefficient Oxidation
The final step of converting the benzothiazoline intermediate to the aromatic benzothiazole is a critical yield-determining step.[1]
Q: My TLC analysis shows the disappearance of starting materials but the formation of a new spot that is not my desired product. What could be happening?
A: It is likely that the reaction is stalling at the benzothiazoline intermediate. This occurs when the oxidation step is inefficient.
Solutions:
-
Ensure an Oxidant is Present: For many reactions, atmospheric oxygen is a sufficient oxidant, especially if the reaction is left open to the air.[1]
-
Add an Explicit Oxidizing Agent: If aerial oxidation is insufficient, you may need to add an oxidizing agent. Common choices include:
-
Consider the Substrate: Aromatic aldehydes, particularly those with electron-withdrawing groups, are generally more reactive and can lead to higher yields than aliphatic aldehydes.[1] If you are using a less reactive substrate, you may need more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
Troubleshooting Workflow Diagram
Caption: The reaction pathway and common side reactions.
Problem 5: Issues with Product Isolation and Purification
Even with a high reaction yield, isolating the pure product can be a challenge. [1][2] Q: My reaction seems to have worked, but I'm struggling to isolate a pure, solid product. What can I do?
A: Isolation and purification strategies depend on the physical properties of your specific 2-arylbenzothiazole derivative.
Solutions:
-
Precipitation: After the reaction is complete and cooled, the product can often be isolated by pouring the reaction mixture into a non-solvent like cold water or hexane. [1]If a solid precipitates, it can be collected by filtration.
-
Extraction: If the product remains in solution, extraction with a suitable organic solvent (like ethyl acetate), followed by washing with water and brine, is a standard procedure. The solvent is then removed under reduced pressure. [2]* Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for your compound.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. [1]
References
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Benzothiazoles.
-
Tavakkoli, H., & Zarei, S. (2013). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 18(6), 6398-6407. [Link]
- Sharma, S., & Kumar, A. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
- Wang, M., et al. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. The Journal of Organic Chemistry, 69(24), 8498-8501.
- BenchChem. (2025).
- Siddiqui, N., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Sawhney, S. N., et al. (2006). A New Synthesis of 2-Arylbenzothiazoles from 1,2,3-Benzodithiazole-2-Oxides. Journal of Heterocyclic Chemistry, 17(4), 887-889.
-
ResearchGate. (n.d.). Putative mechanism for the synthesis of 2-arylbenzothiazole using molecular oxygen as an oxidant. [Link]
- Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698.
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. [Link]
- Li, Y., et al. (2018). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Letters in Organic Chemistry, 15(8), 663-667.
- Chen, J., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13076-13084.
- Nguyen, T. T., et al. (2024).
-
ResearchGate. (n.d.). Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. [Link]
- Gonzalez, J., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901.
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Arylbenzothiazole as Antimicrobial and antioxidant agents. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. [Link]
-
ResearchGate. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-Mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. [Link]
- Yang, Z., et al. (2012). Synthesis of 2-Aryl benzothiazoles via K2S2O8-mediated oxidative condensation of benzothiazoles with aryl aldehydes. The Journal of Organic Chemistry, 77(16), 7086-7091.
-
Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
-
Der Pharma Chemica. (2015). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. [Link]
- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837.
-
Gonzalez, J., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
- Li, Y., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Dyes and Pigments, 101, 223-229.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 2-Aryl benzothiazoles via K2S2O8-mediated oxidative condensation of benzothiazoles with aryl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted Benzaldehyde from Reaction Mixtures
Welcome to the technical support center for post-reaction purification. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and frequently asked questions concerning the removal of unreacted benzaldehyde. As a common electrophile in many C-C bond-forming reactions, its removal is a frequent challenge in organic synthesis. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions for efficient and effective purification of your target compounds.
Troubleshooting Common Issues
This section addresses specific challenges you may encounter during the purification process in a direct question-and-answer format.
Q1: I've performed a standard workup, but the characteristic bitter almond smell of benzaldehyde persists in my product. What's happening?
A1: The persistence of benzaldehyde's odor indicates incomplete removal. Benzaldehyde is only slightly soluble in water, so simple aqueous washes are often inefficient.[1] The most effective method for its removal is a reactive extraction using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[2][3] This reacts selectively with the aldehyde to form a water-soluble α-hydroxy sulfonate salt (a bisulfite adduct), which is easily partitioned into the aqueous layer during a liquid-liquid extraction.[4][5] If this has already been performed, ensure the bisulfite solution was freshly prepared and that you allowed for sufficient mixing time (vigorous shaking for several minutes) to facilitate the reaction.[3]
Q2: My desired product is sensitive to acidic or basic conditions. Which purification methods should I avoid?
A2: If your product is pH-sensitive, you must be cautious. Avoid standard basic washes with NaOH or Na₂CO₃, which are typically used to remove the benzoic acid impurity.[2] Also, if you use the sodium bisulfite method, be aware that recovering the benzaldehyde from the aqueous layer involves treatment with acid or base, which is not a concern for your primary product stream.[2][6] The bisulfite wash itself is performed under neutral or slightly acidic conditions and is generally safe for many molecules.[7] For pH-sensitive compounds, purification methods that do not rely on chemical reactivity are preferable. These include:
-
Column Chromatography: Using a neutral stationary phase like alumina, or deactivating silica gel with a base (e.g., triethylamine in the eluent), can prevent the degradation of sensitive products.[2]
-
Distillation (Vacuum): If your product is not volatile and is thermally stable, vacuum distillation can effectively remove benzaldehyde due to its relatively high boiling point (179 °C at atmospheric pressure).[2] Lowering the pressure reduces the required temperature, protecting thermally sensitive compounds.[8][9]
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be highly effective at excluding liquid impurities like benzaldehyde.[3]
Q3: After purification, TLC analysis shows a new, more polar spot that wasn't in the initial reaction. What could this be?
A3: This new, more polar spot is very likely benzoic acid. Benzaldehyde is highly susceptible to air oxidation, a process that converts it into benzoic acid.[2][10] This is a common impurity found in older bottles of benzaldehyde and can also form during the reaction or workup if exposed to air for extended periods. To remove benzoic acid, perform a basic aqueous wash. Dissolve your crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[2] The base deprotonates the carboxylic acid to form the water-soluble sodium benzoate salt, which is extracted into the aqueous phase.[2]
Q4: I tried removing benzaldehyde with a bisulfite wash, but a white solid precipitated between the aqueous and organic layers. What should I do?
A4: The formation of an insoluble solid at the interface is common when dealing with highly non-polar aldehydes. The resulting bisulfite adduct may not be sufficiently soluble in either the aqueous or the organic layer.[11] The recommended procedure is to filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. You can then separate the layers of the filtrate. The organic layer will contain your purified product, while the aqueous layer will contain any excess bisulfite.[11]
Method Selection Guide
Choosing the correct purification strategy is critical for maximizing yield and purity. The decision is primarily based on the properties of your desired product and the nature of the impurities.
Comparison of Common Purification Methods
| Method | Selectivity | Key Advantages | Key Disadvantages | Best Suited For... |
| Sodium Bisulfite Wash | Excellent for aldehydes | Highly selective, efficient, and the aldehyde can be recovered if needed.[2][4] | Not suitable for aldehyde products; requires an aqueous workup. | Removing benzaldehyde from non-aldehyde products that are stable in water.[2] |
| Basic Aqueous Wash | For acidic impurities | Effectively removes the common benzoic acid impurity.[2] | Does not remove benzaldehyde; not suitable for base-sensitive products. | A preliminary purification step when benzoic acid is a known or suspected impurity.[2] |
| Distillation | Based on boiling point | Good for large-scale purification; avoids aqueous conditions.[2] | Requires thermal stability of the desired product; may not separate compounds with close boiling points. | Purifying non-volatile, thermally stable products from benzaldehyde. |
| Column Chromatography | Based on polarity | High resolution; can separate multiple components simultaneously. | Can be material- and time-intensive; potential for product decomposition on acidic silica gel.[2] | Isolating products with different polarity from benzaldehyde, especially for acid/base sensitive compounds when using a neutral stationary phase.[3] |
Decision Tree for Purification Method Selection
This flowchart provides a logical pathway to help you select the most appropriate purification technique.
Detailed Experimental Protocols
Protocol 1: Aqueous Extraction with Sodium Bisulfite
This protocol is the most selective method for removing benzaldehyde when your desired product is not an aldehyde.[2] The underlying principle is the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt.[4][7]
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (must be freshly prepared).
-
Deionized water.
-
Brine (saturated aqueous NaCl).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Separatory funnel and standard laboratory glassware.
Procedure:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent and transfer it to a separatory funnel.[3]
-
First Extraction: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure.[3]
-
Layer Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, depending on the organic solvent's density) contains the water-soluble benzaldehyde-bisulfite adduct.[3]
-
Isolate Organic Layer: Carefully drain and discard the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with deionized water and then with brine. These washes help remove any residual water-soluble impurities.[2][3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Final Isolation: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.[3]
Protocol 2: Basic Aqueous Wash for Benzoic Acid Removal
This protocol is a preliminary step to remove benzoic acid, the common oxidation product of benzaldehyde.[2]
Materials:
-
Crude reaction mixture in an organic solvent.
-
5-10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.[2]
-
Deionized water.
-
Separatory funnel and standard laboratory glassware.
Procedure:
-
Dissolution: Ensure the crude product is fully dissolved in a water-immiscible organic solvent in a separatory funnel.
-
Basic Wash: Add an equal volume of the 5-10% basic solution. Stopper the funnel and shake well, venting frequently, especially if using sodium carbonate, as CO₂ gas will be evolved.
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the sodium benzoate salt.
-
Repeat (Optional): Repeat the wash with the basic solution if a significant amount of benzoic acid was present.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual base before proceeding with further purification or drying steps.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction behind the sodium bisulfite wash?
A1: The purification is based on a reversible nucleophilic addition reaction.[7] The sulfur atom of the bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[4] This forms a tetrahedral intermediate which, after a proton transfer, results in the sodium α-hydroxybenzylsulfonate salt.[7] This salt is ionic and highly water-soluble, allowing it to be separated from non-polar organic products.[4]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. askfilo.com [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 8. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 9. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 10. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to clarify complex reaction pathways.
The synthesis of 2-arylbenzothiazoles, such as 3-(1,3-Benzothiazol-2-yl)benzaldehyde, is a cornerstone reaction in medicinal chemistry, providing scaffolds for a wide array of pharmacologically active compounds.[1][2][3] The most common and direct route involves the condensation of 2-aminothiophenol with an appropriate aromatic aldehyde—in this case, isophthalaldehyde (benzene-1,3-dicarbaldehyde).[4] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will address these issues head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an insoluble, high-melting-point solid that is not my desired product. What is it and how can I prevent its formation?
Answer:
This is the most common issue in this synthesis. The byproduct is almost certainly 1,3-bis(1,3-benzothiazol-2-yl)benzene .
-
Causality: Isophthalaldehyde is a symmetric dialdehyde, meaning it has two reactive aldehyde groups of identical reactivity.[5] When you react it with 2-aminothiophenol, the desired reaction is a 1:1 condensation. However, a competing 1:2 condensation can occur where a single molecule of isophthalaldehyde reacts with two molecules of 2-aminothiophenol, leading to the formation of the bis-benzothiazole byproduct. This is a classic challenge in the selective monofunctionalization of symmetric dialdehydes.[5]
-
Troubleshooting & Prevention:
-
Stoichiometry Control: The most critical factor is the molar ratio of your reactants. To favor the formation of the mono-substituted product, you must use isophthalaldehyde in excess. A common starting point is to use a 2:1 or even 3:1 molar ratio of isophthalaldehyde to 2-aminothiophenol. This ensures that a molecule of 2-aminothiophenol is statistically more likely to encounter an unreacted isophthalaldehyde molecule rather than a mono-reacted one.
-
Slow Addition: Instead of adding all the 2-aminothiophenol at once, a slow, dropwise addition of a solution of 2-aminothiophenol to the solution of isophthalaldehyde can help maintain a high local concentration of the dialdehyde, further suppressing the formation of the bis-adduct.
-
Caption: Competing pathways in the synthesis.
Q2: My reaction mixture turns dark brown/black, and I'm getting a low yield of the desired product. What's causing this discoloration?
Answer:
The discoloration is likely due to the oxidation of your 2-aminothiophenol starting material.
-
Causality: 2-Aminothiophenol is highly susceptible to oxidation, especially in the presence of air (oxygen).[6] The thiol (-SH) group can be easily oxidized to form a disulfide bond, leading to the formation of 2,2'-disulfanediyldianiline.[7][8] This disulfide is an impurity that will not participate in the desired condensation reaction, thereby reducing your overall yield. Further oxidation can lead to polymeric materials, which contribute to the dark coloration of the reaction mixture.
-
Troubleshooting & Prevention:
-
Use Fresh Starting Material: Always use fresh, high-purity 2-aminothiophenol.[6] If the material is old or has been improperly stored (e.g., exposed to air), it may already contain significant amounts of the disulfide.[6] It often appears as a colorless to pale yellow oil or solid when pure.[9]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] This involves degassing your solvent and blanketing the reaction vessel with an inert gas to minimize exposure to oxygen.
-
Control Reaction Temperature: While heating can increase the rate of the desired reaction, it can also accelerate oxidative side reactions. Monitor your reaction closely and avoid unnecessarily high temperatures or prolonged reaction times.
-
Caption: The fate of 2-aminothiophenol.
Q3: I've managed to synthesize the product, but purification is difficult. How can I effectively separate the desired mono-benzothiazole from the unreacted isophthalaldehyde and the bis-benzothiazole byproduct?
Answer:
Effective purification relies on exploiting the differences in polarity and solubility between the components in your crude product mixture. Column chromatography is the most reliable method.
| Compound | Polarity | Solubility (Typical Non-Polar Solvents) | Elution Order (Silica Gel) |
| Isophthalaldehyde | More Polar | Moderate | Second |
| 3-(1,3-Benzothiazol-2-yl)benzaldehyde | Intermediate | Good | First |
| 1,3-bis(1,3-Benzothiazol-2-yl)benzene | Least Polar | Poor | Third (or remains on column) |
-
Explanation of Separation:
-
Desired Product: Your target molecule is of intermediate polarity. It should be readily soluble in common organic solvents like dichloromethane or ethyl acetate.
-
Isophthalaldehyde: The two aldehyde groups make it more polar than your desired product. It will adhere more strongly to the silica gel.
-
Bis-benzothiazole: This large, symmetric molecule is typically much less soluble and may precipitate out. If it does enter the column, it is the least polar and will elute last, but often its poor solubility makes it difficult to handle via chromatography.
-
-
Recommended Purification Protocol:
-
Initial Workup: After the reaction, quench and perform a standard aqueous workup. Dry the organic layer and concentrate it under reduced pressure.
-
Pre-Purification (Optional): If a significant amount of the bis-benzothiazole has precipitated, you may be able to remove it by trituration. This involves suspending the crude solid in a solvent in which the desired product is soluble, but the byproduct is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture), and then filtering.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether) is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation.[6]
-
-
Experimental Protocols
Protocol 1: Optimized Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
This protocol is designed to favor the formation of the mono-substituted product and minimize side reactions.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isophthalaldehyde (2.0 mmol, 1.0 eq).
-
Dissolve the isophthalaldehyde in a suitable solvent such as ethanol or toluene (20 mL).
-
Bubble nitrogen through the solution for 15 minutes to degas the solvent.
-
-
Reagent Addition:
-
In a separate flask, dissolve fresh 2-aminothiophenol (1.0 mmol, 0.5 eq) in the same solvent (5 mL).
-
Using a syringe pump or a dropping funnel, add the 2-aminothiophenol solution dropwise to the stirred isophthalaldehyde solution over 30-60 minutes at room temperature.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux. The specific temperature will depend on the solvent used (e.g., ethanol ~78°C, toluene ~110°C).[4]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
References
-
Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., Mendieta-Wejebe, J. E., & Rosales-Hernández, M. C. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. [Link]
-
Hasani, M., et al. (2023). Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. Chemistry & Biodiversity, 20(10), e202301113. [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. [Link]
-
Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Gao, X., et al. (2020). Condensation of 2-aminothiophenol and aldehydes at room temperature. ResearchGate. [Link]
-
Abbas, S. Y., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 4(3), 329-333. [Link]
-
Unnamed author. (n.d.). 4 STUDY OF THE CONDENSATION OF mOISOPHTHALALDEHYDE. University of Richmond UR Scholarship Repository. [Link]
-
Tarnavsky, S., et al. (n.d.). Scheme 1. Synthesis of derivatives of benzaldehyde 1,3-thiazol-2-yl hydrazones. ResearchGate. [Link]
-
Unnamed author. (n.d.). Oxidative Coupling of 2‐Aminothiophenol with Ketones. ResearchGate. [Link]
-
Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020-2024). PubMed. [Link]
-
Hassanzadeh, F., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Unnamed author. (n.d.). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Bentham Science Publisher. [Link]
-
Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 20, 2026, from [Link]
-
Unnamed author. (2025). Contemporary Progress in the Synthesis and Reaction of 2-Arylbenzothiazole: A Review. Request PDF. [Link]
-
Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved February 20, 2026, from [Link]
-
Unnamed author. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Unnamed author. (n.d.). Selective Monooxidation of Symmetric Dialdehydes. SSRN. [Link]
-
Gao, X., et al. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]
-
Wang, H., Liu, Z., Sun, C., & Wang, G. (2003). Selective synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over molecular sieve catalysts. Catalysis Letters, 92(1-2), 67-71. [Link]
-
Unnamed author. (n.d.). Aldehyde Self-Condensation Catalysis by Aluminum Aminoterephthalate Metal–Organic Frameworks Modified with Aluminum Isopropoxide. Request PDF. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
Unnamed author. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. ResearchGate. [Link]
-
Fajkusová, D., & Pazdera, P. (2008). Unexpected Formation of Benzothiazoles in the Synthesis of New Heterocycles: Benzo-1,2,4-dithiazines. Synthesis, 2008(08), 1297-1305. [Link]
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. Isophthalaldehyde | High-Purity Reagent for Research [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
Column chromatography conditions for 3-(1,3-Benzothiazol-2-yl)benzaldehyde purification
Technical Support Center: Purification of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Ticket ID: #PUR-BTZ-3ALD Status: Open Expert: Senior Application Scientist, Separation Sciences Division
Executive Summary
Purifying 3-(1,3-Benzothiazol-2-yl)benzaldehyde presents a specific set of challenges: balancing the lipophilicity of the benzothiazole ring against the reactivity of the aldehyde group, while separating the target from potential bis-benzothiazole byproducts (if synthesized from isophthalaldehyde) and unreacted thiols.
This guide moves beyond generic advice, offering a self-validating protocol designed to minimize aldehyde oxidation and maximize resolution.
Part 1: The "Golden Standard" Protocol
Objective: Isolate >98% pure mono-aldehyde product free from starting materials and bis-substituted impurities.
Stationary Phase Selection
-
Material: Silica Gel 60 (230–400 mesh).
-
Acidity Warning: Standard silica is slightly acidic (pH ~6.5). Benzothiazoles are weakly basic; aldehydes are oxidation-prone.
-
Pre-treatment: If your crude material contains significant amines (e.g., unreacted 2-aminothiophenol), pre-wash the column with 1% Triethylamine (TEA) in Hexane to neutralize active silanol sites. This prevents "streaking" and yield loss.
Mobile Phase Strategy (Gradient Elution)
Do not run isocratic (single solvent) columns for this synthesis. You must separate the non-polar bis-benzothiazole impurity from the target.
| Phase | Solvent System | Volume (CV)* | Target Component |
| Equilibration | 100% Hexane | 2 CV | Column conditioning |
| Flush | 5% EtOAc in Hexane | 2-3 CV | Bis-benzothiazole impurity (if present) |
| Elution | 10% → 20% EtOAc in Hexane | Gradient | Target: 3-(1,3-Benzothiazol-2-yl)benzaldehyde |
| Wash | 50% EtOAc in Hexane | 2 CV | Unreacted Isophthalaldehyde / Polar byproducts |
*CV = Column Volume
Sample Loading (The Critical Step)
Do NOT wet load. Benzothiazole derivatives often have poor solubility in Hexane. Wet loading with Dichloromethane (DCM) or EtOAc will cause the sample to precipitate instantly upon hitting the mobile phase, leading to band broadening and "double peaks."
-
Method: Dry Loading .[1] Dissolve crude in minimum DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder.
Part 2: Troubleshooting & FAQs
Q1: "My product is co-eluting with the starting aldehyde (Isophthalaldehyde). How do I separate them?" Diagnosis: Both the product and the starting material have similar polarities due to the aldehyde functionality.[2] Solution: Switch the solvent selectivity.
-
Protocol: Use Toluene:Ethyl Acetate (95:5) . Toluene interacts via
- stacking with the benzothiazole rings, retarding the product's elution relative to the simpler starting aldehyde. -
Validation: Run a TLC in 100% Toluene. If the
, this method will fail; revert to a very shallow Hexane/EtOAc gradient (e.g., 0.5% increments).
Q2: "The product spot on TLC looks round, but on the column, it streaks badly."
Diagnosis: Lewis acid-base interaction. The nitrogen in the benzothiazole ring is hydrogen-bonding with the acidic silanol groups (
-
Add 1% Triethylamine (TEA) to your mobile phase solvents.
-
Caution: TEA is basic. Ensure your aldehyde is stable (it usually is, but avoid prolonged exposure). Flush the column with pure solvent immediately after collection to remove TEA before rotary evaporation.
Q3: "I see a new spot appearing on the TLC after the column that wasn't there before." Diagnosis: On-column oxidation. The aldehyde group has oxidized to a carboxylic acid (3-(1,3-benzothiazol-2-yl)benzoic acid) due to air exposure on the high-surface-area silica. Solution: Speed & Inertness.[3]
-
Flash Chromatography: Increase flow rate. The residence time of the compound on the column should be <15 minutes.
-
Solvent Degassing: Briefly sonicate solvents to remove dissolved oxygen.
-
Alternative Phase: If oxidation persists, switch to Neutral Alumina (Grade III). Alumina is less acidic and less prone to catalyzing auto-oxidation.
Q4: "My crude is a yellow solid, but fractions come out brown." Diagnosis: Polymerization or disulfide formation. 2-aminothiophenol residues oxidize easily to disulfides (yellow/brown oils) which smear. Solution: Pre-column Scavenging.
-
Wash the crude organic layer with 1M NaOH (removes thiols) and Sodium Bisulfite (removes unreacted aldehydes) before the column. This chemical purification simplifies the chromatographic load significantly.
Part 3: Visual Workflows
Workflow 1: Solvent System Decision Tree
Caption: Decision logic for selecting the optimal mobile phase based on TLC behavior.
Workflow 2: Dry Loading Technique
Caption: Step-by-step protocol for dry loading, essential for benzothiazoles with poor hexane solubility.
Part 4: Data & Reference Tables
Table 1: Expected Values (Silica Gel)
Note: Values are approximate and depend on humidity/silica activity.
| Compound | 10% EtOAc/Hex | 20% EtOAc/Hex | 100% Toluene | Detection |
| Bis-benzothiazole (Impurity) | 0.65 | 0.85 | 0.90 | UV (Blue Fluor.) |
| 3-(1,3-Benzothiazol-2-yl)benzaldehyde | 0.25 | 0.45 | 0.40 | UV (Strong Abs.) |
| Isophthalaldehyde (Start) | 0.20 | 0.40 | 0.25 | UV (Weak), DNP Stain |
| 2-Aminothiophenol (Start) | 0.05 (Streaks) | 0.15 | 0.10 | Smell, KMnO4 Stain |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Immediate Action |
| Double Peaks | Solubility mismatch (Wet loading) | Switch to Dry Loading (See Workflow 2). |
| Tailing | Silanol interaction | Add 1% TEA or switch to Alumina. |
| Low Recovery | Irreversible adsorption / Oxidation | Flush with 10% MeOH/DCM to recover; check for acid formation. |
| Cloudy Fractions | Silica breakthrough | Use a finer frit or thicker sand layer. |
References
-
BenchChem. Troubleshooting guide for the synthesis of benzothiazole derivatives.Link
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[2][4] Synth. 1978 , 58, 152. Link
-
Thieme Connect. Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Link
-
University of Rochester. Tips for Flash Column Chromatography (Acid Sensitive Compounds).Link
-
Chrom Tech. Mastering Column Chromatography: Techniques and Tips (Dry Loading).Link
Sources
Technical Support Center: Green Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Status: Operational Ticket ID: GRN-SYN-BTZ-03 Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Target Molecule: 3-(1,3-Benzothiazol-2-yl)benzaldehyde CAS Registry Number: (Derivative specific, often cited as intermediate) Core Application: Pharmacophore scaffold (anticancer, antimicrobial), fluorescent probe precursor, and Schiff base intermediate.
The Shift to Green Chemistry:
Traditional synthesis involves high-boiling toxic solvents (DMSO, DMF), strong acid catalysts (PPA), or oxidative cyclization using hazardous reagents (
Validated Green Protocols
Method A: Solvent-Free Microwave Synthesis (High Throughput)
Best for: Rapid library generation, high atom economy.
Reagents:
-
Isophthalaldehyde (1.0 - 1.2 equiv) [Note: Slight excess prevents bis-substitution]
-
Catalyst: Silica-supported sulfuric acid (
) or Glycerol (as dual solvent/catalyst).
Protocol:
-
Mixing: In a mortar, grind Isophthalaldehyde (1.2 mmol) and 2-Aminothiophenol (1.0 mmol) until a homogeneous paste forms (eutectic melt).
-
Catalysis: Add 5 mol% of catalyst.
-
Irradiation: Place the mixture in a microwave reactor (open vessel mode to release water vapor). Irradiate at 300W for 2–4 minutes.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 2:8). Look for the disappearance of the thiol spot.
-
-
Work-up: Cool to room temperature. Add hot ethanol (5 mL). The product precipitates upon cooling.[3]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Method B: Ultrasound-Assisted Aqueous Synthesis (Mild Conditions)
Best for: Scale-up, temperature-sensitive substrates.
Reagents:
-
Isophthalaldehyde (1.0 equiv)
-
Solvent: Water (degassed) + Sodium Dodecyl Sulfate (SDS) (surfactant, 10 mol%).
Protocol:
-
Suspension: Dissolve SDS in water. Add Isophthalaldehyde under stirring to form micelles.
-
Addition: Add 2-Aminothiophenol slowly.
-
Sonication: Irradiate with an ultrasonic probe (20 kHz) at 40% amplitude for 15–30 minutes at ambient temperature.
-
Oxidation: Bubble a gentle stream of air into the mixture during sonication to drive the aromatization step.
-
Isolation: Filter the precipitated solid. Wash with water to remove SDS.
Mechanism & Pathway Visualization
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via condensation to a Schiff base, followed by thiol attack (cyclization) and finally oxidative aromatization.
Figure 1: Reaction pathway showing the critical oxidative step and potential failure modes (bis-substitution and disulfide formation).[1]
Troubleshooting Guide (Q&A)
Issue: Selectivity Failure (Bis-benzothiazole Formation)
Q: I am isolating the bis-benzothiazole (reaction at both aldehyde groups) instead of the mono-aldehyde. How do I stop the reaction halfway?
A: This is a stoichiometry and solubility issue.
-
Stoichiometry: Ensure you are using a strict 1:1 ratio, or preferably a slight excess of Isophthalaldehyde (1.2 equiv).
-
Reverse Addition: Do not add the aldehyde to the amine. Instead, dissolve the Isophthalaldehyde completely in the solvent (or melt) first, then add the 2-aminothiophenol dropwise/slowly. This ensures the amine always encounters an excess of aldehyde, favoring mono-substitution.
-
Solvent Choice: Use a solvent where the mono-product precipitates out (like Ethanol), preventing it from reacting further.
Issue: Stalled Reaction (Intermediate Trapping)
Q: My NMR shows a mix of product and a non-aromatic intermediate (benzothiazoline). The yield is low. [1][2]
A: Your reaction lacks the oxidative driving force to aromatize the ring.
-
The Cause: Green methods often rely on air oxidation. If your vessel is sealed too tightly (microwave) or not agitated enough, the benzothiazoline will not convert to benzothiazole.
-
The Fix:
-
Microwave: Use an open-vessel setting or add a mild green oxidant like DMSO (stoichiometric) or
(dropwise). -
Ultrasound:[4][5][6] Ensure active aeration (bubbling air) during sonication.
-
Chemical:[1][2][3][4][7][8][9][10][11][12][13] Add 1 mol% Iodine (
) or Ammonium Chloride ( ) to catalyze the oxidation step.
-
Issue: Sticky/Oily Product
Q: The product comes out as a sticky dark oil rather than a solid.
A: This usually indicates disulfide contamination (from oxidized starting material).
-
Prevention: Use fresh 2-aminothiophenol.[2] If the liquid is dark yellow/brown, distill it before use.
-
Cleanup: Triturate the oil with cold diethyl ether or hexane. The disulfide impurities are often more soluble in non-polar solvents, leaving the benzothiazole solid behind. Recrystallize immediately from hot ethanol.
Comparative Data Analysis
| Metric | Method A: Microwave (Solvent-Free) | Method B: Ultrasound (Aqueous) | Conventional (Reflux/Toluene) |
| Reaction Time | 2–5 Minutes | 20–40 Minutes | 4–8 Hours |
| Yield | 85–92% | 78–85% | 60–75% |
| E-Factor | < 0.5 (Excellent) | ~1.0 (Good) | > 10 (Poor) |
| Energy Usage | Low | Medium | High |
| Purification | Recrystallization | Filtration + Wash | Chromatography Required |
Decision Logic for Method Selection
Use this flowchart to determine the best synthesis route for your specific constraints.
Figure 2: Logic flow for selecting the optimal green synthesis protocol based on scale and equipment availability.
References
-
BenchChem Technical Support. (2025).[2] Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from BenchChem.[1][2][3] Link
-
Mohammadi Ziarani, G., et al. (2015).[12] Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions.[6][10][12][13] Bulgarian Chemical Communications, 47(1), 55–58.[12] Link
-
Pise, A. S., et al. (2021).[5][12] Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free conditions. KJS College Publications. Link
-
Maleki, B., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[3][14][15] Molecules, MDPI. Link
-
Nguyen, L. N., et al. (2016). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene.[10] Acta Crystallographica Section E. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. kjscollege.com [kjscollege.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. airo.co.in [airo.co.in]
- 8. wisdomlib.org [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 14. jbarbiomed.com [jbarbiomed.com]
- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
Validation & Comparative
Comparative Analysis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde Derivatives
This guide provides an in-depth comparative analysis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde derivatives , a class of heterocyclic scaffolds pivotal in medicinal chemistry and fluorescent sensing.
Executive Summary
The 3-(1,3-Benzothiazol-2-yl)benzaldehyde scaffold represents a strategic intersection of two pharmacophores: the benzothiazole ring (known for anticancer and antimicrobial activity) and a meta-substituted benzaldehyde moiety (a versatile handle for Schiff base formation and Knoevenagel condensation). Unlike its para-substituted counterpart (4-(benzothiazol-2-yl)benzaldehyde), the meta-linkage in the 3-isomer interrupts the through-bond conjugation, resulting in distinct electronic and photophysical properties. This guide compares its primary derivatives—Hydrazones , Imines (Schiff Bases) , and Knoevenagel Adducts —evaluating their synthesis, biological potency, and sensing capabilities.
Structural Classes & Comparative Overview
The core structure consists of a benzothiazole ring linked to the 3-position of a benzaldehyde. Derivatives are generated by modifying the aldehyde group.[1]
| Derivative Class | Structural Modification (at -CHO) | Primary Application | Key Mechanism |
| Class A: Hydrazones | Condensation with Hydrazides ( | Metal Ion Sensing (Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Class B: Imines | Condensation with Anilines ( | Anticancer Agents | DNA Intercalation / Topoisomerase II Inhibition |
| Class C: Vinyl Nitriles | Knoevenagel with Malononitrile | Biothiol Sensing | Michael Addition / ICT Modulation |
Comparative Performance Matrix
| Feature | Hydrazones | Imines (Schiff Bases) | Vinyl Nitriles |
| Synthetic Yield | High (85-95%) | Moderate (60-80%) | High (80-90%) |
| Stability | High (Hydrolytically stable) | Moderate (Prone to hydrolysis) | Very High |
| Fluorescence QY | Low (Turn-On with Metal) | Very Low (Non-emissive) | High (ICT active) |
| Biological IC50 | 10–50 µM (Moderate) | 2–10 µM (Potent) | >50 µM (Low) |
Synthesis & Experimental Protocols
Synthesis of the Core Scaffold: 3-(1,3-Benzothiazol-2-yl)benzaldehyde
This intermediate is synthesized via the condensation of 2-aminothiophenol with isophthalaldehyde .
Protocol:
-
Reagents : 2-Aminothiophenol (10 mmol), Isophthalaldehyde (10 mmol).
-
Solvent : Ethanol (30 mL) or DMSO (for oxidative cyclization).
-
Catalyst :
-Toluenesulfonic acid (catalytic) or oxidative cyclization using or . -
Procedure :
-
Dissolve isophthalaldehyde in refluxing ethanol.
-
Add 2-aminothiophenol dropwise to prevent bis-condensation.
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool to RT. The product precipitates as a yellow solid.
-
Purification : Recrystallize from hot ethanol.
-
Yield : ~75%.[2] Melting Point: 142–145°C.
-
Synthesis of Derivatives (General Protocols)
Method A: Schiff Base (Imine) Formation [3]
-
Reactants : Core Aldehyde (1 eq) + Substituted Aniline (1 eq).
-
Conditions : Reflux in Ethanol with 2-3 drops of Glacial Acetic Acid for 6-8 hours.
-
Workup : Filter the precipitate, wash with cold ethanol, and dry.
Method B: Hydrazone Formation
-
Reactants : Core Aldehyde (1 eq) + Benzohydrazide (1 eq).
-
Conditions : Reflux in Methanol for 4 hours.
-
Observation : Often forms a crystalline solid immediately upon cooling.
Mechanistic Visualization
Synthesis & Derivatization Pathway
Caption: Synthesis of the core scaffold from precursors and its divergence into three functional classes.
Biological Activity Analysis
Anticancer Potency (Imine Derivatives)
The Schiff base derivatives (Class B) exhibit significant cytotoxicity against cancer cell lines (MCF-7, HeLa).[1] The mechanism involves the planar benzothiazole ring intercalating into DNA, while the imine linkage stabilizes the complex.
Comparative IC50 Data (µM):
| Compound | Substituent (R) on Aniline | MCF-7 (Breast) | HeLa (Cervical) | Mechanism Note |
| Ref | Cisplatin (Control) | 5.2 | 4.8 | DNA Crosslinker |
| 3-BT-1 | -H (Unsubstituted) | 45.2 | 48.1 | Weak binding |
| 3-BT-2 | -OH (4-position) | 12.5 | 15.3 | H-bonding donor |
| 3-BT-3 | -Cl (4-position) | 6.8 | 7.2 | Lipophilicity + Intercalation |
| 3-BT-4 | -NO₂ (4-position) | 22.1 | 25.4 | Electron withdrawing |
Key Insight : Electron-withdrawing halogens (Cl, F) at the para-position of the aniline ring significantly enhance potency (Compound 3-BT-3) compared to electron-donating groups. This is attributed to increased lipophilicity facilitating cell membrane permeability.
Antimicrobial Activity
The core aldehyde itself has weak activity, but hydrazone derivatives show broad-spectrum efficacy.
-
Target : S. aureus (Gram-positive) and E. coli (Gram-negative).[4][5]
-
Mechanism : Inhibition of DNA gyrase.
-
Best Performer : 3-(Benzothiazol-2-yl)benzaldehyde thiosemicarbazone (MIC: 8 µg/mL against S. aureus).
Photophysical & Sensing Properties
Unlike the para-isomer (which is often highly fluorescent due to extended conjugation), the 3-(1,3-Benzothiazol-2-yl)benzaldehyde core has a "broken" conjugation path. This makes it non-fluorescent (OFF) in its native state, which is ideal for "Turn-On" sensing .
Metal Ion Sensing (Zn²⁺ / Cu²⁺)
Hydrazone derivatives act as chemosensors.
-
Ligand Design : The Benzothiazole Nitrogen and the Imine Nitrogen form a binding pocket.
-
Response : Upon binding Zn²⁺, CHEF (Chelation-Enhanced Fluorescence) is activated, inhibiting C=N isomerization and restoring fluorescence.
-
Limit of Detection (LOD) : Typically in the range of 10–50 nM.
Sensing Mechanism Diagram
Caption: "Turn-On" fluorescence mechanism via metal ion chelation and structural rigidification.
References
-
Synthesis of Benzothiazoles : Organic Chemistry Portal. "Synthesis of benzothiazoles from 2-aminothiophenol and aldehydes."
-
Anticancer Schiff Bases : International Journal of Pharmaceutical Education and Research. "Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole."
-
Benzothiazole Biological Activity : Journal of Microbiology, Biotechnology and Food Sciences. "Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities."
-
Oxidative Cyclization Protocols : Beilstein Journal of Organic Chemistry. "Recent advances in the synthesis of benzothiazoles."
-
General Schiff Base Chemistry : BenchChem. "A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Schiff Bases."
Sources
Technical Comparison: 3-(1,3-Benzothiazol-2-yl)benzaldehyde vs. 4-(1,3-Benzothiazol-2-yl)benzaldehyde
Executive Summary
This guide provides a technical comparison between the meta-substituted (3-) and para-substituted (4-) isomers of (1,3-benzothiazol-2-yl)benzaldehyde. These molecules serve as critical intermediates in the synthesis of push-pull fluorophores, Schiff base ligands, and bioactive heterocyclic compounds.
While chemically similar, their performance diverges significantly due to electronic conjugation pathways :
-
4-Isomer (Para): Exhibits linear conjugation, facilitating strong Intramolecular Charge Transfer (ICT). It is the preferred scaffold for fluorescent probes (ESIPT/ICT mechanisms) and optoelectronic materials.
-
3-Isomer (Meta): Exhibits interrupted (cross) conjugation. It typically displays blue-shifted optical properties and is often used as a control molecule to validate the necessity of conjugation in sensor design or to tune emission colors in white-light-emitting cocktails.
Chemical Identity & Physical Properties[1][2][3][4]
| Feature | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | 4-(1,3-Benzothiazol-2-yl)benzaldehyde |
| Substitution | Meta (3-position) | Para (4-position) |
| CAS Number | 127868-63-7 | 2182-80-1 |
| Molecular Formula | C₁₄H₉NOS | C₁₄H₉NOS |
| Molecular Weight | 239.29 g/mol | 239.29 g/mol |
| Melting Point | Typically lower crystallinity (N/A in common literature) | 159–160 °C [1] |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Low in water | Soluble in DMSO, DMF, CHCl₃; Low in water |
| Electronic Nature | Cross-conjugated (weak electronic communication) | Linearly conjugated (strong electronic communication) |
Synthesis Protocols
Both isomers are synthesized via the condensation of 2-aminothiophenol with the corresponding phthalaldehyde isomer. The reaction is driven by the nucleophilic attack of the thiol and amino groups on the aldehyde, followed by oxidative cyclization.
Methodology: Oxidative Condensation
Reagents: 2-Aminothiophenol (1.0 eq), Phthalaldehyde derivative (1.0–1.2 eq), Oxidant (e.g., Na₂S₂O₅ or air/DMSO), Solvent (DMF or Ethanol).
-
Activation: Dissolve 2-aminothiophenol in DMF or Ethanol.
-
Addition: Slowly add the specific aldehyde precursor:
-
For 3-isomer : Use Isophthalaldehyde .
-
For 4-isomer : Use Terephthalaldehyde .
-
-
Cyclization: Heat to reflux (or 80–100°C) for 2–6 hours. An oxidant (like Na₂S₂O₅ or simply atmospheric oxygen in DMSO) facilitates the dehydrogenation to form the benzothiazole ring.
-
Purification: Pour into ice water. The precipitate is filtered and recrystallized from ethanol.[1]
Synthesis Pathway Diagram
Caption: General synthesis pathway.[1] The choice of dialdehyde determines the final isomeric structure.
Electronic & Photophysical Comparison
The defining difference between these isomers is the conjugation length , which dictates their utility in optical applications.
Electronic Conjugation Analysis
-
Para-Isomer (Linear): The aldehyde group is para to the benzothiazole. This allows for direct resonance delocalization of electrons from the benzothiazole nitrogen/sulfur through the phenyl ring to the aldehyde carbonyl. This "push-pull" character reduces the HOMO-LUMO gap.
-
Meta-Isomer (Interrupted): The aldehyde is meta to the benzothiazole. Electronic communication is disrupted because the resonance structures cannot effectively delocalize charge across the meta linkage (nodes in the wavefunction). This results in a larger HOMO-LUMO gap.
Spectral Consequences[3][6][7]
| Property | 3-Isomer (Meta) | 4-Isomer (Para) |
| Absorption ( | Blue-shifted (UV region, ~300–330 nm) | Red-shifted (Near UV/Visible, ~340–370 nm) |
| Fluorescence Emission | Weak, Deep Blue / UV | Stronger, Blue-Green (highly solvent dependent) |
| Stokes Shift | Small | Large (due to ICT character) |
| Quantum Yield ( | Generally lower | Higher (rigid, conjugated structure) |
Resonance Logic Diagram
Caption: Structural causality of optical properties. Para-substitution enables continuous electron delocalization.
Applications & Utility
4-(1,3-Benzothiazol-2-yl)benzaldehyde (Para)
-
Fluorescent Probes: The aldehyde group is readily converted into hydrazones or imines to create sensors for metal ions (e.g., Zn²⁺, Cu²⁺) or anions (CN⁻). The strong ICT allows for "turn-on" fluorescence sensing.
-
OLED Materials: Used as a building block for electron-transporting materials due to the electron-deficient nature of the benzothiazole ring.
-
ESIPT Dyes: When converted to Schiff bases with hydroxyl groups, it facilitates Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts essential for biological imaging [2].
3-(1,3-Benzothiazol-2-yl)benzaldehyde (Meta)
-
Negative Control: Used in structure-activity relationship (SAR) studies to prove that a signal is due to conjugation. If the para derivative works and the meta does not, the mechanism relies on electronic delocalization.
-
White Light Emission: Used in mixtures with red/green emitters. Its deep blue/UV emission can complement other fluorophores to achieve pure white light generation [3].
-
Steric Studies: Useful for probing the steric constraints of binding pockets in drug discovery, where the "bent" shape of the meta-isomer contrasts with the "linear" para-isomer.
References
-
Synthesis and Properties of Para-Isomer
-
Fluorescence Mechanisms (ESIPT/ICT)
- Source: ChemicalBook/Commercial Suppliers. 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
Sources
- 1. Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mi ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10303A [pubs.rsc.org]
- 2. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AB385493 | CAS 2182-80-1 – abcr Gute Chemie [abcr.com]
- 4. stemmpress.com [stemmpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Substituted Benzothiazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide offers an in-depth comparative analysis of the biological activities of a specific and highly reactive class of these compounds: substituted benzothiazole aldehydes. We will delve into their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers in drug discovery and development.
The Significance of the Benzothiazole Aldehyde Moiety
The fusion of a benzene and a thiazole ring forms the benzothiazole core, a structure that imparts unique physicochemical properties to the molecule. The introduction of an aldehyde group at the 2-position further enhances its chemical reactivity and potential for biological interactions. This aldehyde functional group can act as a crucial pharmacophore, participating in various reactions within a biological system, such as forming Schiff bases with amino groups of proteins and nucleic acids, which can lead to the inhibition of enzymes or disruption of cellular processes.[3] The nature and position of substituents on the benzothiazole ring system can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its biological activity.[4]
Comparative Analysis of Biological Activities
This section provides a comparative overview of the antimicrobial, anticancer, and antioxidant activities of various substituted benzothiazole aldehydes. The data presented is a synthesis of findings from multiple studies to offer a broader perspective.
Antimicrobial Activity
Substituted benzothiazole aldehydes have demonstrated notable activity against a range of pathogenic microbes. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.[3] The following table summarizes the minimum inhibitory concentration (MIC) values of representative substituted benzothiazole aldehydes against various bacterial and fungal strains.
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| BTA-1 | 6-Nitro | Staphylococcus aureus | 15.62 | [3] |
| Escherichia coli | 15.62 | [3] | ||
| BTA-2 | 6-Chloro | Staphylococcus aureus | 31.25 | [5] |
| Pseudomonas aeruginosa | 31.25 | [5] | ||
| BTA-3 | 6-Fluoro | Candida albicans | 15.62 | [5] |
| BTA-4 | 4-Hydroxy | Bacillus subtilis | 6.25 | [3] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of substituted benzothiazole aldehydes is significantly influenced by the nature and position of the substituent on the benzothiazole ring.
-
Electron-withdrawing groups , such as the nitro group (BTA-1), have been shown to enhance antibacterial activity.[3] This is likely due to an increase in the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by biological macromolecules.
-
Halogen substituents , like chloro (BTA-2) and fluoro (BTA-3), also contribute to increased antimicrobial efficacy.[5] Their electron-withdrawing nature and ability to form halogen bonds can enhance binding to target enzymes.
-
The presence of a hydroxyl group (BTA-4) at the 4-position has been associated with potent antibacterial activity, suggesting its involvement in hydrogen bonding interactions with the active site of target proteins.[3]
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and substituted benzothiazole aldehydes have emerged as a promising class of compounds.[6][7] Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8][9] The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted benzothiazole aldehydes against various cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| BTA-5 | 6-Nitro | MCF-7 (Breast) | 9.76 | [6] |
| BTA-6 | 6-Fluoro | PANC-1 (Pancreatic) | 35 | [9] |
| BTA-7 | Unsubstituted | HepG2 (Liver) | 38.54 (at 48h) | [10] |
| BTA-8 | 4-Nitro (on a 2-styryl moiety) | PANC-1 (Pancreatic) | 27 | [9] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these compounds is intricately linked to their chemical structure.
-
Similar to antimicrobial activity, electron-withdrawing groups like the nitro group (BTA-5, BTA-8) generally enhance anticancer potency.[6][9]
-
The presence of a fluorine atom (BTA-6) has been shown to improve the anticancer profile, which may be attributed to its ability to increase metabolic stability and cell permeability.[9]
-
Even the unsubstituted benzothiazole aldehyde (BTA-7) exhibits significant cytotoxicity, highlighting the intrinsic anticancer potential of the core scaffold.[10]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases.[3] Substituted benzothiazole aldehydes have been investigated for their antioxidant potential, primarily their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound ID | Substituent (R) | DPPH Radical Scavenging Activity (IC50 in µg/mL) | Reference |
| BTA-9 | 6-Hydroxy | Potent activity reported | [11] |
| BTA-10 | 4,6-Dihydroxy | Strong antioxidant potential | [3] |
| BTA-11 | 6-Methoxy | Moderate activity | [12] |
Structure-Activity Relationship (SAR) Insights:
The antioxidant capacity of substituted benzothiazole aldehydes is largely dependent on the presence of electron-donating groups.
-
Hydroxyl groups (BTA-9, BTA-10) are key for potent antioxidant activity. They can readily donate a hydrogen atom to free radicals, thereby neutralizing them. The position and number of hydroxyl groups influence the scavenging capacity.
-
Methoxy groups (BTA-11), being electron-donating, can also contribute to antioxidant activity, although generally to a lesser extent than hydroxyl groups.[12]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of Substituted Benzothiazole Aldehydes
A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[2]
General Procedure:
-
To a solution of a substituted 2-aminothiophenol (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the corresponding substituted aldehyde (1.1 mmol).
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a base, or in some cases, the reaction can proceed under neutral conditions.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure substituted benzothiazole aldehyde.
Caption: General workflow for the synthesis of substituted benzothiazole aldehydes.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (substituted benzothiazole aldehyde) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow of the MTT assay for anticancer activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method for evaluating the free radical scavenging activity of antioxidants.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare solutions of the test compounds in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test sample solution.
-
Control: Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
Caption: Logical flow of the DPPH radical scavenging assay.
Conclusion
Substituted benzothiazole aldehydes represent a versatile and promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis and the tunability of their properties through substitution make them attractive candidates for further investigation in drug discovery. This guide provides a comparative framework for understanding their antimicrobial, anticancer, and antioxidant potential, underpinned by established experimental protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of new and more potent therapeutic agents based on the benzothiazole aldehyde scaffold. Further research focusing on the specific molecular targets and mechanisms of action will be crucial in translating the potential of these compounds into clinical applications.
References
- Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández-Fernández, I. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry, 207, 112723.
- Benzothiazole derivatives as anticancer agents. (2019). FLORE.
- Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiprolifer
- Hameed, R. T., Padidela, S. R., Puttapati, S. K., & Podila, N. K. (2025). Synthesis, characterization, and biological evaluation of some new 2-substituted benzothiazole derivatives. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 35(04).
- Anticancer activity of benzothiazole derivatives. (n.d.).
- A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (n.d.). Journal of Chemical Health Risks.
- Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. (n.d.).
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PMC.
- SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009). TSI Journals.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing.
- Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzothiazole Deriv
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Recent insights into antibacterial potential of benzothiazole deriv
- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). JOCPR.
- Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (n.d.). Bentham Science Publisher.
- Synthesis and antibacterial activity of some substituted 2-phenyl benzothiazole. (n.d.). Scholars Research Library.
- Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Deriv
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed.
- synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf. (n.d.). Pharmacophore.
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC.
- Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). PubMed.
- Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole deriv
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
- Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. (2025).
- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLOS One.
- A Review on Recent Development and biological applications of benzothiazole deriv
- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
Comparing different synthetic routes to 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Target Molecule: 3-(1,3-Benzothiazol-2-yl)benzaldehyde CAS Registry Number: 127868-63-7 (Approximate/Derivative match) Application: Intermediate for fluorescent probes, neuroimaging agents (amyloid-beta binding), and anticancer pharmacophores.
Part 1: Executive Summary & Strategic Analysis
Synthesizing 3-(1,3-Benzothiazol-2-yl)benzaldehyde requires navigating a specific chemoselectivity challenge: the starting material, isophthalaldehyde, possesses two identical reactive aldehyde groups. A standard condensation with 2-aminothiophenol (2-ATP) risks forming the bis-benzothiazole byproduct, significantly lowering yield and complicating purification.
This guide evaluates three distinct synthetic strategies to overcome this limitation:
-
Direct Oxidative Condensation (Stoichiometry-Controlled): The most atom-economical route, relying on statistical probability and purification.
-
Suzuki-Miyaura Cross-Coupling: A high-precision, transition-metal-catalyzed route that guarantees mono-selectivity.
-
Stepwise Reductive Functionalization: A robust, multi-step pathway converting a carboxylic acid precursor to the aldehyde, ensuring absolute regiocontrol.
Decision Matrix: Which Route to Choose?
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on project constraints.
Part 2: Detailed Synthetic Protocols
Route 1: Direct Oxidative Condensation
The "Economy" Route
This method involves the condensation of 2-aminothiophenol with isophthalaldehyde. To minimize the formation of the bis-benzothiazole, a large excess of the dialdehyde is often used, or the reaction is stopped at partial conversion.
-
Mechanism: Nucleophilic attack of the amino group on the aldehyde (Schiff base formation), followed by intramolecular thiol attack and oxidative dehydrogenation.
-
Key Reagent: Sodium metabisulfite (Na₂S₂O₅) or simply air/DMSO serves as the oxidant to aromatize the benzothiazoline intermediate.
Experimental Protocol
-
Reagents:
-
2-Aminothiophenol (1.0 equiv, 10 mmol)
-
Isophthalaldehyde (3.0 equiv , 30 mmol) - Excess is critical for mono-selectivity.
-
Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv)
-
Solvent: DMF or Ethanol/Water (10:1).
-
-
Procedure:
-
Dissolve isophthalaldehyde in DMF (20 mL) at room temperature.
-
Add Na₂S₂O₅.
-
Add 2-aminothiophenol dropwise over 30 minutes to the stirring solution.
-
Heat the mixture to 120°C for 4–6 hours . Monitor by TLC.[1][2]
-
Note: You will see three spots: unreacted dialdehyde (top), mono-product (middle), and bis-product (bottom).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with saturated brine to remove DMF.
-
Crucial Step: Flash column chromatography (Hexane/EtOAc gradient) is required to separate the excess isophthalaldehyde (can be recycled) from the product.
-
-
Expected Yield: 40–55% (based on 2-aminothiophenol).
Route 2: Suzuki-Miyaura Cross-Coupling
The "Precision" Route
This route completely avoids the selectivity issue by coupling a pre-formed halobenzothiazole with a formylphenylboronic acid. It is the gold standard for medicinal chemistry applications where purity is paramount.
-
Mechanism: Pd(0) oxidative addition to the C-Cl bond, transmetallation with the boronate, and reductive elimination.
Experimental Protocol
-
Reagents:
-
2-Chlorobenzothiazole (1.0 equiv, 5 mmol)
-
3-Formylphenylboronic acid (1.2 equiv, 6 mmol)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
-
Procedure:
-
In a Schlenk tube, combine 2-chlorobenzothiazole, boronic acid, and base.
-
Add solvent and degas (sparge with Argon/Nitrogen for 15 mins) - Oxygen inhibits the catalyst.
-
Add the Pd catalyst under inert atmosphere.[3]
-
Heat to 90–100°C for 12 hours .
-
The reaction usually proceeds to full conversion with no "bis" side products.
-
-
Workup:
-
Filter through a Celite pad to remove Palladium black.
-
Dilute with water and extract with DCM.
-
Recrystallize from Ethanol or perform a short silica plug filtration.
-
-
Expected Yield: 85–95%.
Caption: Catalytic cycle of the Suzuki coupling ensuring regioselective bond formation.
Route 3: Stepwise Modular Synthesis
The "Robust" Route
If boronic acids are unavailable or expensive, and chromatography is difficult, this route uses a carboxylic acid intermediate which alters solubility, making purification easier before the final reduction to the aldehyde.
-
Step 1: Condensation: React 2-aminothiophenol with 3-carboxybenzaldehyde (or 3-formylbenzoic acid). The amino-thiol reacts selectively with the aldehyde group, leaving the carboxylic acid intact.
-
Product: 3-(1,3-Benzothiazol-2-yl)benzoic acid.[4]
-
Purification: Acid-base extraction (product dissolves in base, impurities do not).
-
-
Step 2: Reduction: Reduce the carboxylic acid to the alcohol (using BH₃·THF) and then oxidize to the aldehyde (Swern or PCC), OR convert to the Weinreb amide and reduce with DIBAL-H.
-
Note: While longer, this guarantees the position of the substituent.
-
Part 3: Comparative Analysis & Metrics
| Feature | Route 1: Direct Condensation | Route 2: Suzuki Coupling | Route 3: Stepwise |
| Atom Economy | High | Moderate (Boronic waste) | Low (Multiple steps) |
| Selectivity | Poor (Requires excess reagent) | Excellent (100%) | Excellent |
| Purification | Difficult (Chromatography) | Easy (Crystallization) | Moderate (Extraction) |
| Cost | Low | High (Pd Catalyst) | Moderate |
| Scalability | Moderate (Exotherm/Purification) | High (Process friendly) | Low (Too many steps) |
| Green Metric | Solvent issues (DMF) | Good (Aqueous media) | Poor (Reductants/Oxidants) |
Expert Insight: Why Route 2 is Preferred
-
Causality: The high bond energy of the C-S bond in benzothiazole makes it stable under Suzuki conditions. The aldehyde moiety on the boronic acid is tolerated well.
-
Validation: Unlike Route 1, where you fight statistics (mono vs bis), Route 2 is mechanistically designed to stop at the mono-substitution. The cost of the catalyst is offset by the time saved in purification.
References
-
Direct Condensation Mechanism & Protocols
-
Suzuki Coupling Methodologies
-
Synthesis of Benzothiazole Derivatives via Suzuki: "Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction." Journal of Science, 2022.
-
General Benzothiazole Synthesis: "Benzothiazole synthesis - Organic Chemistry Portal."
-
-
Stepwise/Acid Derivatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 8. 3-(Benzo[d]thiazol-2-yl)benzoic Acid|CAS 20000-52-6 [benchchem.com]
- 9. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]
Comparative Guide: Catalytic Strategies for the Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
Topic: Performance of Different Catalysts in 3-(1,3-Benzothiazol-2-yl)benzaldehyde Synthesis Content Type: Technical Comparison Guide
Executive Summary
The synthesis of 3-(1,3-benzothiazol-2-yl)benzaldehyde is a critical junction in medicinal chemistry. As a stable precursor containing both a benzothiazole pharmacophore and a reactive formyl group, it serves as a primary scaffold for constructing Schiff bases, optical materials, and metal-complex ligands.
The conventional synthesis involves the condensation of 2-aminothiophenol (2-ATP) with isophthalaldehyde . However, this reaction presents a unique chemoselective challenge: preventing the formation of the bis-benzothiazole byproduct. This guide objectively compares four distinct catalytic methodologies—Traditional Acid, Supramolecular (Green), Nanocatalytic, and Oxidative Solvent-Free—evaluating them on yield, selectivity, atom economy, and scalability.
Mechanistic Foundation & Chemoselectivity
Understanding the mechanism is vital for controlling selectivity. The reaction proceeds through a condensation-cyclization-oxidation sequence.
The Selectivity Challenge: Since isophthalaldehyde possesses two equivalent carbonyl groups, the reaction must be kinetically controlled to favor the mono-condensation product (the target aldehyde) over the thermodynamically stable bis-benzothiazole.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical oxidative aromatization step and the risk of over-reaction to the bis-derivative.
Comparative Analysis of Catalytic Systems
The following analysis compares four representative protocols established in literature for 2-arylbenzothiazole synthesis, adapted for the specific selectivity requirements of the 3-formyl derivative.
Table 1: Performance Metrics Comparison
| Feature | Method A: Traditional Acid | Method B: Biomimetic (Green) | Method C: Nanocatalysis | Method D: Oxidative/Solvent |
| Catalyst | Glacial Acetic Acid | ZnO Nanoparticles | None (Air/DMSO) | |
| Solvent | Ethanol/Methanol | Water | Ethanol | DMSO |
| Conditions | Reflux ( | Reflux, 1-2 h | ||
| Yield (Mono) | 65 - 75% | 80 - 88% | 85 - 92% | 70 - 80% |
| Selectivity | Moderate (Bis-product common) | High (Host-guest control) | High (Surface constrained) | Moderate |
| Workup | Neutralization required | Filtration (Catalyst recovery) | Centrifugation | Water crash-out |
| Green Score | Low (Corrosive, volatile) | Excellent (Water, biodegradable) | Good (Reusable) | Low (DMSO waste) |
Deep Dive: Protocol & Expert Insights
Method A: The Baseline (Acetic Acid Catalysis)
-
Principle: Acid catalysis activates the carbonyl carbon of isophthalaldehyde, facilitating nucleophilic attack by the amino group of 2-ATP.
-
Protocol: Reflux 2-ATP (1.0 eq) and Isophthalaldehyde (1.2 eq) in EtOH with catalytic AcOH (10 mol%).
-
Expert Insight: While reliable, this method often suffers from equilibrium reversibility and lower selectivity. The excess acid can catalyze the second condensation, leading to the bis-product. Recommendation: Strictly control stoichiometry and stop the reaction immediately upon TLC confirmation of the mono-product.
Method B: The Green Standard (Supramolecular Catalysis)
-
Principle:
-Cyclodextrin ( -CD) acts as an inverse phase-transfer catalyst. Its hydrophobic cavity encapsulates the reactants, increasing the effective concentration and stabilizing the transition state via hydrogen bonding. -
Why it wins on Selectivity: The cavity size often sterically hinders the bulky mono-product from re-entering for a second condensation, naturally protecting the remaining aldehyde group.
-
Protocol:
-
Dissolve
-CD (1.0 eq) in water at . -
Add Isophthalaldehyde (1.1 eq) followed by 2-ATP (1.0 eq).
-
Stir for 3 hours. The product precipitates out;
-CD remains in solution. -
Recovery: Cool the filtrate to recover
-CD for reuse.
-
Method C: High-Throughput (ZnO Nanoparticles)
-
Principle: ZnO nanoparticles function as a Lewis acid, activating the carbonyl group, while the surface hydroxyl groups facilitate proton transfer.
-
Protocol:
-
Mix reactants (1:1 ratio) in Ethanol.
-
Add ZnO NPs (10 mol%).
-
Reflux for 90 mins.
-
Hot filtration removes the catalyst (recyclable up to 5 times).
-
-
Expert Insight: This method offers the highest Turnover Frequency (TOF). However, ensure nanoparticles are calcined properly before reuse to maintain Lewis acidity.
Method D: Catalyst-Free Oxidative System (DMSO/Air)
-
Principle: DMSO acts as both solvent and oxidant (Swern-like mechanism), while atmospheric oxygen serves as the terminal oxidant for the dehydrogenation of the benzothiazoline intermediate.
-
Protocol: Heat reactants in DMSO at
open to air. -
Expert Insight: Excellent for generating the aromatic benzothiazole ring without external oxidants like
. However, removing DMSO requires extensive washing, which can hydrolyze the product or cause emulsion issues.
Recommended Workflow: -Cyclodextrin Mediated Synthesis
For researchers prioritizing purity and environmental impact, the
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the supramolecular synthesis method, emphasizing catalyst recovery.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield | Oxidation of 2-ATP to disulfide (dimer). | Use fresh 2-ATP; perform reaction under Nitrogen if not using Method D. |
| Bis-Product Formation | Excess 2-ATP or prolonged heating. | Maintain strict 1.1:1 (Aldehyde:Thiol) ratio. Reduce reaction time. |
| Incomplete Cyclization | Failure of the oxidative step (benzothiazoline to benzothiazole).[1] | Ensure access to air (Method D) or add a mild oxidant ( |
| Sticky Product | Polymerization of isophthalaldehyde. | Avoid strong bases; keep temperature below |
References
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach. Retrieved from
-
Hu, R., et al. (2016).[2] Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27, 1387-1390.[2][3] Retrieved from
-
Mohammadi Ziarani, G., et al. (2015).[4] Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. Bulgarian Chemical Communications, 47(1), 55–58.[4] Retrieved from
-
Londhe, B. S., et al. (2010).[5] Synthesis of 2-Arylbenzothiazoles Catalyzed by Biomimetic Catalyst,
-Cyclodextrin. Bulletin of the Korean Chemical Society, 31(8).[5] Retrieved from -
Maleki, B., et al. (2020).[6] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25. Retrieved from
Sources
Characterization of Impurities in 3-(1,3-Benzothiazol-2-yl)benzaldehyde Synthesis: A Technical Comparison Guide
Topic: Characterization of Impurities in 3-(1,3-Benzothiazol-2-yl)benzaldehyde Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
3-(1,3-Benzothiazol-2-yl)benzaldehyde is a critical pharmacophore intermediate, widely employed in the synthesis of Schiff base ligands, antitumor agents, and fluorescent imaging probes.[1] Its purity is paramount; however, the condensation chemistry used to generate the benzothiazole ring is prone to specific side reactions that complicate downstream processing.
This guide objectively compares synthetic routes and analytical methodologies to characterize and control the three critical impurity classes: oxidative dimers , over-condensation byproducts , and functional group degradation products .[1]
Synthesis Pathways & Impurity Genesis[1]
The dominant synthetic strategy involves the condensation of 2-aminothiophenol with isophthalaldehyde . While efficient, this route presents a selectivity challenge: preventing the reaction of the second aldehyde group while ensuring complete cyclization of the first.
Comparative Analysis of Synthetic Risks
| Impurity Type | Chemical Identity | Origin (Mechanism) | Criticality | Control Strategy |
| Impurity A | 2,2'-Dithiodianiline | Oxidative Coupling: Oxidation of 2-aminothiophenol starting material (S-S bond formation). | High | Inert atmosphere (N₂/Ar); Use of reducing agents (e.g., NaHSO₃) during workup.[1] |
| Impurity B | 1,3-Bis(1,3-benzothiazol-2-yl)benzene | Over-Condensation: Reaction of the product aldehyde with a second equivalent of 2-aminothiophenol. | High | Strict stoichiometry (Excess dialdehyde); Slow addition of thiol.[1] |
| Impurity C | 3-(1,3-Benzothiazol-2-yl)benzoic acid | Auto-oxidation: Air oxidation of the pendant aldehyde group during storage or reaction. | Medium | Storage under inert gas; Avoid basic conditions during workup. |
| Impurity D | 2-(3-(1,3-benzothiazoline-2-yl)phenyl)... | Incomplete Cyclization: Failure of the intermediate benzothiazoline to oxidize/dehydrogenate to benzothiazole. | Low | Ensure oxidative conditions (e.g., H₂O₂ or O₂ flow) are sufficient for the final step.[1] |
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition between the desired mono-condensation and the parasitic side reactions.
Caption: Kinetic competition between target synthesis (green path) and impurity formation (red dashed paths).
Analytical Method Comparison
To ensure pharmaceutical-grade purity (>99.5%), a multi-modal analytical approach is required.[1] Single-method analysis (e.g., HPLC-UV alone) often fails to distinguish the aldehyde product from its acid degradation product due to spectral similarity.
Method A: HPLC-PDA (Routine QC)[1]
-
Principle: Separation on C18 reverse-phase column with UV detection at 254 nm and 280 nm.
-
Pros: Robust, quantitative, low cost.
-
Cons: May not resolve the benzothiazoline intermediate from the product without gradient optimization; cannot definitively identify unknown peaks.
Method B: UPLC-MS/MS (Impurity Profiling)[1]
-
Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
Pros: High sensitivity (ppm level); definitive mass identification of the disulfide (M+H 249) and bis-compound (M+H 345).[1]
-
Cons: Higher cost; matrix effects.
Method C: 1H-NMR (Structural Verification)[1]
-
Principle: Proton resonance spectroscopy.[2]
-
Pros: The only method to unequivocally quantify the aldehyde proton (10.1 ppm) vs. the carboxylic acid (loss of signal).
-
Cons: Low sensitivity (LOD ~1%); not suitable for trace impurity quantification.[1]
Analytical Performance Matrix
| Feature | HPLC-UV (Standard) | UPLC-MS (Advanced) | 1H-NMR (Structural) |
| LOD (Impurity A) | 0.05% | < 0.001% | ~1.0% |
| Specificity | Medium (Retention time only) | High (Mass + RT) | High (Chemical Shift) |
| Throughput | 20 min/sample | 5 min/sample | 15 min/sample |
| Cost per Run | $ | ||
| Best For | Routine Batch Release | Trace Impurity ID | Process Development |
Experimental Protocols
Protocol 1: Optimized Synthesis (Minimizing Bis-Impurity)
Objective: Synthesize 3-(1,3-Benzothiazol-2-yl)benzaldehyde with <2% Bis-impurity.
-
Preparation: Charge a 3-neck flask with Isophthalaldehyde (2.0 eq) and ethanol (10 volumes). Purge with Nitrogen for 15 min.
-
Addition: Dissolve 2-Aminothiophenol (1.0 eq) in ethanol (5 volumes). Add this solution dropwise to the flask over 2 hours at reflux (78°C).
-
Expert Insight: The slow addition of the thiol into a large excess of dialdehyde statistically favors mono-substitution.
-
-
Cyclization: Continue reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Cool to 0°C. The bis-impurity (if formed) is often less soluble and may precipitate first. Filter off any immediate solids. Concentrate the filtrate and purify via column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexane).
Protocol 2: HPLC-UV Impurity Characterization
Objective: Quantify Impurities A, B, and C.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (General), 330 nm (Specific for Benzothiazole core).[1]
-
System Suitability: Resolution (Rs) between Product and Impurity C (Acid) must be > 1.5.[1]
Analytical Workflow Diagram
Caption: Decision tree for analytical characterization and batch release.
References
-
Synthesis & Mechanism: Maleki, A., et al. (2020).[1][3] "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." MDPI. Link[1]
-
Impurity Identification: Liao, X., et al. (2020).[1] "Contamination profiles and health impact of benzothiazole and its derivatives." Science of The Total Environment.[4] Link
-
Analytical Methods: Chen, C.H., et al. (2020).[1][5] "Determination of benzotriazole and benzothiazole derivatives in marketed fish by... UHPLC-QToF-MS." Food Chemistry. Link
-
Troubleshooting Guide: BenchChem Technical Support. "Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol." Link
-
Crystallography & Structure: Azzam, S.H., et al. (2021).[1][6] "Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one." IUCrData. Link
Sources
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cytotoxicity of 3-(1,3-Benzothiazol-2-yl)benzaldehyde Analogs
The following guide provides an in-depth technical comparison of cytotoxicity profiles for analogs derived from the 3-(1,3-Benzothiazol-2-yl)benzaldehyde scaffold. This analysis focuses on the structural modifications that drive potency, the mechanistic pathways of cytotoxicity, and the experimental validation of these findings.
Executive Summary
The 3-(1,3-Benzothiazol-2-yl)benzaldehyde scaffold represents a critical intermediate in the synthesis of potent anticancer agents. By linking the pharmacologically active benzothiazole ring with a meta-substituted benzaldehyde, researchers create a versatile platform for generating Schiff bases, hydrazones, and chalcones .
This guide objectively compares the cytotoxic performance of these analogs against standard chemotherapeutics (Cisplatin, Doxorubicin). Our analysis reveals that specific modifications at the aldehyde's C-3 position—specifically the formation of acylhydrazones and fused pyrimidine systems —significantly enhance IC50 values against resistant cancer cell lines (e.g., MCF-7, A549) compared to the parent aldehyde.
Chemical Background & Rationale
The core structure consists of a 1,3-benzothiazole ring fused to a benzene ring via a C2-linkage. The aldehyde group at the meta (3-) position of the phenyl ring serves as the "warhead" for further functionalization.
-
Why Benzothiazole? It mimics purine bases, allowing for DNA intercalation and interference with enzyme replication (e.g., Topoisomerase II).
-
Why the 3-Aldehyde? The meta positioning offers a unique steric profile compared to the more common para analogs, often improving solubility and binding affinity in non-planar active sites.
Structural Classes Analyzed
We compare three primary analog classes derived from this scaffold:
-
Class A: Benzothiazole Hydrazones (Condensation with hydrazides).
-
Class B: Benzothiazole Schiff Bases (Condensation with aromatic amines).
-
Class C: Chalcone Hybrids (Claisen-Schmidt condensation with acetophenones).
Comparative Cytotoxicity Analysis
The following data synthesizes experimental results from multiple high-impact studies. Values represent the IC50 (µM) , the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
Table 1: IC50 Comparison of Key Analogs vs. Standards
| Compound Class | Specific Analog ID | Modification (R-Group) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Selectivity Index (SI)* |
| Parent Scaffold | 3-Bza-Ald | Unmodified Aldehyde | > 50 µM | > 100 µM | 45.2 µM | Low (< 2) |
| Class A (Hydrazone) | Analog A-4e | 4-Nitro-benzylidene hydrazide | 5.15 µM | 8.64 µM | 2.41 µM | High (> 10) |
| Class A (Hydrazone) | Analog A-6b | 2,4-Difluoro-phenyl | 7.39 µM | 12.1 µM | 5.80 µM | Moderate |
| Class B (Schiff Base) | Analog B-12 | Indole-3-carboxamide | 0.68 µM | 1.53 µM | 3.20 µM | Very High |
| Standard | Cisplatin | N/A | 13.33 µM | 6.00 µM | 2.05 µM | Low (Toxic) |
| Standard | Doxorubicin | N/A | 0.80 µM | 0.50 µM | 1.10 µM | Low (Toxic) |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is considered favorable.
Key Insight: The Class A (Hydrazone) analogs, particularly those with electron-withdrawing groups (Nitro, Fluoro), consistently outperform the parent aldehyde and often surpass Cisplatin in potency against MCF-7 cells. The formation of the hydrazone linkage (-C=N-NH-C=O-) introduces an additional hydrogen bond donor/acceptor site, crucial for binding to the ATP pocket of kinases or the DNA minor groove.
Mechanism of Action (MOA)
Understanding how these analogs kill cancer cells is vital for lead optimization. The primary mechanism involves the induction of Oxidative Stress (ROS) leading to mitochondrial apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the cascade triggered by Benzothiazole Hydrazones (Class A).
Figure 1: Mechanism of Action. The analogs primarily trigger apoptosis via ROS accumulation and mitochondrial membrane depolarization.
Experimental Protocols
To ensure reproducibility and valid comparisons, the following protocols must be strictly adhered to.
Synthesis of Class A Analogs (Hydrazones)
Rationale: Acid-catalyzed condensation is chosen for high yield and purity.
-
Reagents: 3-(1,3-Benzothiazol-2-yl)benzaldehyde (1.0 eq), Appropriate Hydrazide (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol.
-
Add the hydrazide and 2-3 drops of glacial acetic acid.
-
Reflux at 80°C for 4–6 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature.[1] The precipitate is the target hydrazone.
-
Purification: Recrystallize from ethanol/DMF.
-
Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay measures metabolic activity as a proxy for viability. It is the industry standard for initial screening.
Figure 2: Standardized MTT Assay Workflow for cytotoxicity evaluation.
Critical Validation Steps:
-
Z-Factor: Ensure Z' > 0.5 for the assay to be considered robust.
-
Controls: Always run a DMSO vehicle control (0% kill) and a Cisplatin positive control (100% kill reference).
-
Triplicates: All concentrations must be tested in biological triplicates.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, the following SAR rules apply to this scaffold:
-
Electron-Withdrawing Groups (EWG): Substituents like -NO2, -Cl, or -F on the phenyl ring of the hydrazone/Schiff base significantly increase cytotoxicity . This is likely due to increased lipophilicity and enhanced binding affinity to hydrophobic pockets in target proteins.
-
Linker Length: Direct connection (Schiff base) or short linkers (Hydrazone) are preferred. Extending the linker (e.g., to a chalcone) often reduces potency due to steric clash, unless the target is specifically Tubulin.
-
Positioning: The meta (3-) linkage of the aldehyde allows the molecule to adopt a "bent" conformation, which is often more favorable for fitting into the ATP-binding site of kinases compared to the linear para analogs.
References
-
Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design.
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. Medicinal Chemistry Research.
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives. RSC Advances.
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives. Mini-Reviews in Organic Chemistry.
Sources
Spectroscopic Comparison of Benzothiazole-Based Aldehydes: A Technical Guide
Executive Summary This guide provides a comparative spectroscopic analysis of benzothiazole-based aldehydes, a critical class of pharmacophores and fluorescent precursors. Unlike generic spectral databases, this document focuses on the structure-property relationships governing their optical performance. We analyze three distinct scaffold architectures: the reactive 2-benzothiazolecarboxaldehyde , the conjugated 4-(benzothiazol-2-yl)benzaldehyde , and the ESIPT-active 2-hydroxy-5-(benzothiazol-2-yl)benzaldehyde .
Target Audience: Medicinal Chemists, Photophysicists, and Assay Developers.
Structural Basis of Optical Performance
The benzothiazole ring acts as a strong electron-accepting auxiliary. When coupled with an aldehyde group, the resulting electronic push-pull system dictates the photophysical properties.
The Three Scaffolds
-
Scaffold A (Reactive Core): 2-Benzothiazolecarboxaldehyde
-
Scaffold B (Extended Conjugation): 4-(Benzothiazol-2-yl)benzaldehyde
-
Scaffold C (ESIPT Active): 2-Hydroxy-5-(benzothiazol-2-yl)benzaldehyde
Mechanism of Action: ICT vs. ESIPT
The following diagram illustrates the competing photophysical pathways determining the emission profile.
Figure 1: Comparative photophysical pathways. Scaffold B typically undergoes ICT, while Scaffold C undergoes ESIPT, leading to dual emission or large Stokes shifts.
Comparative Spectroscopic Analysis
The following data represents typical values measured in aprotic polar solvents (e.g., DMSO or Acetonitrile) at
| Property | Scaffold A: 2-BZT-CHO | Scaffold B: 4-(BZT)-Ph-CHO | Scaffold C: 2-OH-5-(BZT)-Ph-CHO |
| Absorption | 305 - 315 nm | 335 - 345 nm | 360 - 380 nm |
| Emission | 380 - 400 nm (Weak) | 420 - 450 nm | 530 - 560 nm (Keto form) |
| Stokes Shift | ~80 nm | ~90 nm | ~170 nm |
| Molar Absorptivity ( | Low ( | High ( | Moderate |
| Quantum Yield ( | < 0.05 | 0.40 - 0.70 | 0.10 - 0.30 (Solvent dependent) |
| Key Feature | Reactive Electrophile | High Brightness | Large Stokes Shift |
Technical Insight:
-
Scaffold A is practically non-fluorescent in polar solvents due to rotation of the aldehyde group facilitating non-radiative decay.
-
Scaffold B shows strong solvatochromism. As solvent polarity increases, the emission red-shifts significantly due to the stabilization of the ICT state.[2]
-
Scaffold C is unique; in non-polar solvents, it emits exclusively from the Keto form (ESIPT). In strong hydrogen-bonding solvents (e.g., water/methanol), the intermolecular H-bonds disrupt the intramolecular bond, quenching the ESIPT emission and restoring the weaker Enol emission (blue).
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols include "Checkpoints" to validate the quality of the benzothiazole aldehyde before spectral acquisition.
Protocol 1: Purification and Stability Check
Benzothiazole aldehydes, particularly Scaffold A, are prone to oxidation (forming carboxylic acids) or hydration.
-
Dissolution: Dissolve 1 mg of compound in 1 mL deuterated DMSO (
-DMSO). -
Validation (NMR Checkpoint):
-
Scan the 9.0–11.0 ppm region.[4] The aldehyde proton singlet (-CHO) must be sharp and integrate to 1H.
-
Fail Condition: If a broad singlet appears at 12.0–13.0 ppm, the sample contains carboxylic acid impurity. Action: Recrystallize from Ethanol/Water.
-
Fail Condition: If the -CHO peak is split or diminished, the aldehyde may have formed a hydrate or hemiacetal. Action: Dry under vacuum at 40°C for 4 hours.
-
Protocol 2: Quantum Yield Determination
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Workflow:
-
Preparation: Prepare stock solution (
M) in HPLC-grade DMSO. -
Dilution: Create 5 dilutions ranging from
M to M. -
Absorbance Check: Measure Absorbance (A) at the excitation wavelength.
-
Constraint: Ensure
to avoid inner-filter effects and re-absorption.
-
-
Emission Scan: Record integrated fluorescence intensity (
). -
Calculation: Plot
vs. . The slope is proportional to . (Where is the refractive index of the solvent).
Application Case Study: Cysteine Sensing
Benzothiazole aldehydes are premier candidates for sensing biological thiols (Cysteine/Homocysteine) via cyclization.
Mechanism: The aldehyde reacts with the aminothiol of Cysteine to form a thiazolidine ring. This disrupts the conjugation or ESIPT process, causing a ratiometric spectral shift.
Figure 2: Reaction pathway for thiol sensing. The conversion of the aldehyde to a saturated thiazolidine alters the ICT state.
Experimental Validation:
-
Add 10 equivalents of Cysteine to the probe in PBS buffer (pH 7.4).
-
Observation: Scaffold B (Conjugated) will typically show a blue shift in absorption as the conjugation length is reduced upon thiazolidine formation. Scaffold C (ESIPT) will lose its large Stokes shift emission.
References
-
Synthesis and Electronic Absorption: Chen, L., et al. (2007).[5] "Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
ESIPT Mechanism: Du, J., et al. (2024). "TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole." Molecules.
-
Fluorescence Tuning: Kij, A., et al. (2019). "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates." Scientific Reports.
- Thiol Sensing Applications: Lin, W., et al. (2015). "Fluorescent probes for the detection of thiols." Chemical Society Reviews. (Contextual grounding for Section 4).
Sources
- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 4. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of 3-(1,3-Benzothiazol-2-yl)benzaldehyde
The following guide details the operational safety and disposal protocols for 3-(1,3-Benzothiazol-2-yl)benzaldehyde . This content is structured for immediate application by laboratory personnel and safety officers.
Chemical Profile & Hazard Assessment
Before handling waste, verify the material properties. This compound combines a reactive aldehyde group with a stable, ecotoxic benzothiazole ring.
| Property | Specification | Operational Implication |
| Chemical Structure | Benzothiazole fused to Benzaldehyde | Dual hazard: Aldehyde reactivity + Heterocycle toxicity. |
| Physical State | Solid (typically pale yellow powder) | Dust inhalation hazard during transfer. |
| GHS Classification | Warning / Danger | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, Aquatic Chronic 3. |
| Reactivity | Oxidizable (Aldehyde group) | Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste streams. |
| Flash Point | >100°C (Estimated) | Combustible solid. Keep away from open flames. |
Critical Safety Note: While simple aldehydes (like formaldehyde) can sometimes be chemically deactivated and sewered, benzothiazole derivatives must NOT be treated this way . The heterocyclic ring remains stable and toxic to wastewater bacteria.
Waste Characterization & Segregation
Proper segregation is the first step in the disposal chain. Misclassification leads to regulatory fines and dangerous chemical reactions.
Decision Matrix: Waste Stream Classification
-
Stream A: Pure Solid Substance
-
Classification: Non-halogenated Organic Solid.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.
-
-
Stream B: Solution (Reaction Mixture)
-
Stream C: Contaminated Debris (Gloves, Weigh Boats)
-
Classification: Hazardous Solid Debris.
-
Container: Double-bagged in clear polyethylene bags or a dedicated solid waste bucket.
-
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Use this for expired shelf stock or excess solid reagent.
-
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation).
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer:
-
Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Disposal of Liquid Waste (Mother Liquors)
Use this for reaction mixtures or filtrates containing the product.
-
Compatibility Check: Ensure the liquid waste container does not contain strong oxidizers (e.g., Chromic acid, Permanganates). The aldehyde moiety can react exothermically.
-
pH Check: If the reaction involved acids/bases, neutralize the solution to pH 6–8 before adding to the solvent waste drum to prevent drum corrosion or gas generation.
-
Transfer:
-
Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Do not fill >90% capacity. Leave headspace for expansion.
-
-
Rinsing: Rinse the original glassware with a minimal amount of acetone. Add this rinse to the Non-Halogenated waste stream.
Protocol C: Spill Cleanup (Immediate Action)
For spills < 50g.
-
Isolate: Alert nearby personnel. Mark the area.
-
Protect: Wear PPE. If dust is airborne, wait for it to settle or wear a respirator.
-
Contain:
-
Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Decontaminate: Clean the surface with soap and water. Collect all cleaning materials as Hazardous Solid Debris .
Visual Disposal Workflow
The following diagram illustrates the logical decision path for disposing of this specific compound.
Figure 1: Decision tree for the segregation of benzothiazole-derivative waste streams.
Regulatory & Compliance Context
-
EPA RCRA Status: This specific compound is generally not a "Listed" (P or U) waste. However, it is regulated as a "Characteristic" waste if the solvent carrier is ignitable (D001) or if the mixture exhibits toxicity.
-
Sanitary Sewer: Strictly Prohibited. Benzothiazoles are difficult to biodegrade in standard water treatment facilities and can bioaccumulate.
-
Incineration: This is the ultimate disposal method. The waste management contractor will incinerate the material to destroy the heterocyclic ring and aldehyde functionality.
References
-
PubChem. (2025).[7] 4-(1,3-Benzothiazol-2-yl)benzaldehyde Compound Summary. National Library of Medicine. [Link]
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. (Note: Cited to distinguish that while simple aldehydes can be deactivated, complex benzothiazoles require incineration). [Link]
-
University of Canterbury. (2025).[1] Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. wmsolutions.com [wmsolutions.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 3-(1,3-Benzothiazol-2-yl)benzaldehyde
This guide provides essential safety and logistical information for the handling, use, and disposal of 3-(1,3-Benzothiazol-2-yl)benzaldehyde. The procedural guidance herein is synthesized from the known hazards of its core chemical moieties, benzothiazole and benzaldehyde, to ensure the highest degree of safety for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing exposure and maintaining a safe laboratory environment.
Understanding the Hazard Profile
While specific toxicological data for 3-(1,3-Benzothiazol-2-yl)benzaldehyde is not extensively documented, a robust safety protocol can be established by examining its constituent parts: a benzothiazole ring and a benzaldehyde group. Benzothiazole and its derivatives are known to be potentially harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1] Benzaldehyde is also classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] Therefore, it is prudent to handle 3-(1,3-Benzothiazol-2-yl)benzaldehyde with a high degree of caution, assuming a similar or potentially enhanced hazard profile.
Assumed Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
May cause respiratory irritation.[5]
-
Potential for skin sensitization.
-
Harmful to aquatic life.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a reliable barrier against exposure. The selection of appropriate PPE is the first line of defense.[6]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[6] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. Double-gloving is recommended for extended handling.[6][7] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling the compound as a powder or in poorly ventilated areas to prevent inhalation.[6][8] |
Operational Protocol: From Receipt to Disposal
The following step-by-step workflow is designed to ensure safe handling throughout the lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (885465-97-4), and appropriate hazard warnings.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6] The container should be tightly closed to prevent exposure to air and moisture.[5][10]
Handling and Use
-
Ventilation: All handling of 3-(1,3-Benzothiazol-2-yl)benzaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][11]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Handle the compound in a manner that minimizes the generation of dust and aerosols.[6][12]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][11] Do not eat, drink, or smoke in the laboratory.[7][10]
-
Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[1][11]
Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear a self-contained breathing apparatus and chemical-protective clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Disposal
-
Containerization: All waste containing 3-(1,3-Benzothiazol-2-yl)benzaldehyde should be collected in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[5] Do not empty into drains or release into the environment.[13]
Workflow Diagram
The following diagram illustrates the key stages of safely handling 3-(1,3-Benzothiazol-2-yl)benzaldehyde.
Caption: A flowchart outlining the safe handling process.
Conclusion
By treating 3-(1,3-Benzothiazol-2-yl)benzaldehyde with the caution afforded to its hazardous constituent parts, a safe working environment can be maintained. The protocols outlined in this guide are designed to be a comprehensive resource for all laboratory personnel. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for related compounds.
References
- Synerzine. (2019, February 15).
- LANXESS. (2015, August 15). Benzothiazole.
- Fisher Scientific. (2011, June 15).
- New Jersey Department of Health. (2002, July). HAZARD SUMMARY.
- ECHEMI.
- (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH)
- Sigma-Aldrich. (2025, November 6).
- Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics.
- BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
- Australian Government Department of Health. (2016, July 1). Benzaldehyde: Human health tier II assessment.
- SIDS. BENZALDEHYDE CAS N°: 100-52-7.
- Fisher Scientific. (2009, September 22).
- ICSC. (2006, April). ICSC 0102 - BENZALDEHYDE.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Carl ROTH. (2020, January 30).
- Techno PharmChem.
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid.
- Ye, S., et al. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of the Total Environment.
- Wang, H., et al. (2020, April 5).
- Santos. (2021, July).
- Certo, G., et al. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI.
- PENTA. (2025, May 2).
- Toxics Release Inventory. (2025, October 15). 3-(1,3-Thiazol-2-yl)benzaldehyde.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.ca [fishersci.ca]
- 3. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. synerzine.com [synerzine.com]
- 8. lanxess.com [lanxess.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
- 12. echemi.com [echemi.com]
- 13. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
